Propane-1,2,3-triyl tripalmitate-d9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C51H98O6 |
|---|---|
分子量 |
816.4 g/mol |
IUPAC名 |
[(2S)-2,3-di(hexadecanoyloxy)propyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1 |
InChIキー |
PVNIQBQSYATKKL-NXQILUQVSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
Foundational & Exploratory
Propane-1,2,3-triyl Tripalmitate-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Propane-1,2,3-triyl tripalmitate-d9 is the deuterium-labeled form of propane-1,2,3-triyl tripalmitate, an endogenous metabolite more commonly known as tripalmitin. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in the study of lipid metabolism. Its primary applications lie in its use as a tracer for in vivo kinetic studies of triglyceride synthesis and as an internal standard for the quantitative analysis of triglycerides in biological samples by mass spectrometry.[1] The incorporation of deuterium atoms allows for the differentiation and quantification of the labeled standard from its endogenous, unlabeled counterpart.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its non-deuterated analogue for comparison. It is important to note that various deuterated forms of tripalmitin exist, and the properties can vary based on the extent and position of deuterium labeling.
| Property | This compound | Propane-1,2,3-triyl tripalmitate (Tripalmitin) |
| Molecular Formula | C₅₁H₈₉D₉O₆ | C₅₁H₉₈O₆[2][3] |
| Molecular Weight | 816.38 g/mol | 807.339 g/mol [2] |
| Appearance | White powder (assumed) | White, waxy solid[3] |
| Melting Point | Data not available | 66-67 °C[3] |
| Boiling Point | Data not available | 315 °C at 760 mmHg[2] |
| Solubility | Soluble in ethanol, diethyl ether, benzene, chloroform (assumed) | Insoluble in water; Soluble in ethanol, diethyl ether, benzene, chloroform[2] |
| Isotopic Purity | Not specified by most suppliers, requires analytical verification | Not applicable |
Chemical Structure
The chemical structure of this compound is identical to that of tripalmitin, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the terminal methyl groups of the three palmitate chains.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides like this compound is a multi-step process that typically involves the initial synthesis of the deuterated fatty acid followed by its esterification to a glycerol backbone.
A general method for the perdeuteration of saturated fatty acids involves hydrothermal conditions using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst.[4] This process is carried out in a high-pressure reactor at elevated temperatures. To achieve high levels of deuterium incorporation (e.g., >98%), the H/D exchange reaction may need to be repeated multiple times.[4]
Once the deuterated palmitic acid is synthesized and purified, it can be esterified to glycerol to form the triglyceride. This can be achieved through chemical or enzymatic methods. Enzymatic synthesis using lipases is often preferred in the pharmaceutical and cosmetic industries due to the requirement for high purity and the milder reaction conditions.[3]
Quantification of Triglycerides in Biological Samples using GC-MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of triglycerides in a biological matrix (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard.
1. Sample Preparation and Lipid Extraction:
-
To a known volume or weight of the biological sample, add a precise amount of this compound internal standard solution (in an appropriate organic solvent like chloroform or methanol).
-
Perform a lipid extraction using a modified Folch or Bligh-Dyer method. A common procedure involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.
-
Carefully collect the organic phase containing the lipids and dry it under a stream of nitrogen.
2. Hydrolysis and Derivatization:
-
To the dried lipid extract, add a methanolic base (e.g., sodium methoxide or potassium hydroxide) to hydrolyze the triglycerides into fatty acid methyl esters (FAMEs) and glycerol.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete hydrolysis.
-
After cooling, neutralize the reaction with an acid (e.g., hydrochloric acid or sulfuric acid in methanol).
-
The resulting FAMEs are then typically derivatized to enhance their volatility and chromatographic properties for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the fatty acids to their trimethylsilyl (TMS) esters.
3. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample onto a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions:
- Column: A non-polar capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).
- Injector Temperature: Typically 250-300°C.
- Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute, and held for 10 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for the palmitate-TMS derivative and its deuterated counterpart.
- Transfer Line Temperature: 280-300°C.
- Ion Source Temperature: 230-250°C.
4. Data Analysis and Quantification:
-
Identify the peaks corresponding to the endogenous palmitate and the deuterated palmitate from the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous palmitate to the peak area of the deuterated palmitate internal standard.
-
Create a calibration curve by analyzing a series of standards with known concentrations of unlabeled tripalmitin and a fixed concentration of the deuterated internal standard.
-
Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of triglycerides in the original biological sample.
Signaling Pathways and Experimental Workflows
De Novo Lipogenesis and Triglyceride Synthesis
This compound is instrumental in tracing the de novo lipogenesis (DNL) pathway. In DNL, simple precursors like glucose and amino acids are converted into fatty acids, which are then esterified to a glycerol backbone to form triglycerides. When a deuterated tracer is introduced, the deuterium atoms are incorporated into the newly synthesized molecules.
Caption: Simplified pathway of de novo lipogenesis and triglyceride synthesis.
Experimental Workflow for a Metabolic Tracer Study
A typical workflow for an in vivo study using this compound as a tracer to measure triglyceride turnover would involve several key steps.
Caption: Workflow for a triglyceride turnover study using a deuterated tracer.
References
Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers
This technical guide provides an in-depth overview of the chemical and physical properties of Propane-1,2,3-triyl tripalmitate-d9, a deuterated internal standard crucial for quantitative analysis in mass spectrometry-based research. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, metabolomics, and pharmacokinetic studies.
Core Chemical Properties
This compound is the deuterium-labeled form of Propane-1,2,3-triyl tripalmitate, also known as Tripalmitin. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurately quantifying its non-labeled counterpart in complex biological matrices.
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₉D₉O₆ | [1] |
| Molecular Weight | 816.38 g/mol | [1] |
| CAS Number | 285979-78-4 | [1] |
| Unlabeled CAS Number | 555-44-2 | [2][3][4] |
| Synonyms | Tripalmitin-d9, Glyceryl tripalmitate-d9 | [5] |
Physical and Spectroscopic Data
| Property | Value (Propane-1,2,3-triyl tripalmitate) | Source |
| Appearance | Off-white solid/powder | [6] |
| Melting Point | 65 - 68 °C | [6] |
| Storage Temperature | -20°C, protect from light | [7] |
| Solubility | Insoluble in water. Soluble in ethanol, diethyl ether, benzene, and chloroform. |
Note: The melting point of the deuterated compound is expected to be very similar to the unlabeled compound.
Mass Spectrometry
In mass spectrometry, this compound is distinguished from its endogenous, non-labeled counterpart by its higher mass-to-charge ratio (m/z). This mass difference is the basis of the stable isotope dilution method for quantification. The fragmentation pattern is expected to be similar to that of Tripalmitin, with characteristic neutral losses of the palmitic acid chains.
Experimental Protocols
This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of triglycerides in biological samples. Below is a generalized experimental protocol.
Quantification of Triglycerides in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the analysis of triglycerides in plasma samples.
1. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in a suitable organic solvent).
-
Perform a liquid-liquid extraction to isolate lipids. A common method is the Folch extraction using chloroform:methanol (2:1, v/v).
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separation of lipid species is typically achieved using a reverse-phase C18 column. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium formate, is employed.
-
Mass Spectrometry (MS): The analysis is performed on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source, typically in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for both the analyte (Tripalmitin) and the internal standard (this compound) are monitored.
3. Data Analysis:
-
The concentration of Tripalmitin in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Synthesis and Purification
Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, a general approach involves the esterification of glycerol with deuterated palmitic acid.
General Synthesis Method
A plausible synthetic route involves the reaction of glycerol with a deuterated palmitic acid derivative. The deuterium labels are typically introduced into the fatty acid chain.
-
Step 1: Synthesis of Deuterated Palmitic Acid: Deuterium can be introduced at various positions of the palmitic acid molecule through methods such as catalytic deuterium exchange or by starting from smaller deuterated precursors.
-
Step 2: Esterification: The deuterated palmitic acid (or its more reactive acyl chloride or anhydride derivative) is reacted with glycerol in the presence of a catalyst (e.g., an acid catalyst or a coupling agent like dicyclohexylcarbodiimide) to form the triglyceride.
-
Step 3: Purification: The resulting this compound is purified from the reaction mixture using techniques such as column chromatography on silica gel to achieve high purity.
Mandatory Visualizations
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for a lipidomics experiment utilizing a deuterated internal standard.
Caption: Lipidomics workflow using a deuterated internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
This diagram illustrates the principle of quantification using a stable isotope-labeled internal standard.
Caption: Principle of isotope dilution mass spectrometry.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]
An In-depth Technical Guide to Deuterated Tripalmitin for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated tripalmitin, a stable isotope-labeled triglyceride, has emerged as a powerful tool in metabolic research, offering a non-radioactive method to trace the dynamic processes of lipid metabolism in vivo. By replacing hydrogen atoms with deuterium, researchers can track the absorption, distribution, and catabolism of dietary fats, as well as quantify key metabolic fluxes such as de novo lipogenesis and fatty acid oxidation. This technical guide provides a comprehensive overview of the applications of deuterated tripalmitin, detailed experimental protocols, and a summary of quantitative data to facilitate its use in metabolic studies and drug development.
Stable isotope labeling is a foundational technique for measuring the biosynthesis, remodeling, and degradation of biomolecules directly.[1] The use of deuterated compounds, in particular, has gained traction in drug discovery and development as it can improve the pharmacokinetic and toxicity profiles of drugs.[2] In the context of lipidomics, deuterated fatty acids and lipids are instrumental in elucidating the alterations in lipid metabolism associated with various diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.
Core Applications in Metabolic Research
Deuterated tripalmitin serves as a tracer to investigate several key aspects of lipid metabolism:
-
Dietary Fat Absorption and Distribution: Following oral administration, the appearance of deuterated palmitate in various lipid pools within the plasma and tissues can be monitored to understand the dynamics of dietary fat uptake and distribution.
-
Fatty Acid Oxidation: The rate of fatty acid oxidation can be determined by measuring the loss of deuterium from the labeled palmitate molecule as it is metabolized.[3] This provides insights into energy expenditure and substrate utilization.
-
De Novo Lipogenesis (DNL): While deuterated water is a more common tracer for DNL, studies using deuterated fatty acids can provide complementary information on the incorporation of fatty acids into triglyceride stores.
-
Metabolic Flux Analysis: This technique is used to quantify the rates of metabolic reactions. By tracking the movement of deuterium labels through metabolic pathways, researchers can build a quantitative picture of cellular metabolism.[4][5]
Data Presentation: Quantitative Insights from Deuterated Lipid Studies
The following tables summarize quantitative data from studies utilizing stable isotope-labeled palmitate to assess fatty acid kinetics. While not exclusively from deuterated tripalmitin studies, this data provides a strong indication of the types of quantitative outcomes that can be expected.
| Parameter | Value | Organism/Condition | Tracer | Reference |
| Palmitic Acid Rate of Appearance (Ra) | 0.92 µmol/kg/min | Normal Human Subject | [1-¹³C]palmitate | [3] |
| Palmitic Acid Rate of Appearance (Ra) | 1.08 µmol/kg/min | Normal Human Subject | [1-¹³C]palmitate | [3] |
| VLDL-TAG Fractional Synthesis Rate (FSR) | 25%/hour | Human | [1-¹³C]palmitate | [6] |
Table 1: Fatty Acid Turnover Rates. This table presents the rate of appearance of palmitate in the plasma and the fractional synthesis rate of very-low-density lipoprotein triglycerides (VLDL-TAG), key measures of lipid turnover.
| Fatty Acid | Turnover Rate Rank (Neutral Lipids) | Turnover Rate Rank (Polar Lipids) | Reference |
| 18:2n6 (Linoleic Acid) | 1 (Fastest) | 1 (Fastest) | [7] |
| 16:0 (Palmitic Acid) | 2 | 4 | [7] |
| 18:0 (Stearic Acid) | 3 | 5 | [7] |
| 18:1n9 (Oleic Acid) | 4 | 6 (Slowest) | [7] |
| 22:6n3 (DHA) | Not Ranked | 2 | [7] |
| 20:4n6 (Arachidonic Acid) | Not Ranked | 3 | [7] |
Table 2: Relative Fatty Acid Turnover Rates in Muscle Tissue. This table provides a ranked order of the turnover rates of different fatty acids in both neutral and polar lipid fractions within muscle tissue, offering insights into their relative metabolic activities.
Experimental Protocols
In Vivo Dosing and Sample Collection (Mouse Model)
This protocol outlines the administration of deuterated fatty acids to mice and subsequent sample collection for metabolic analysis.
Materials:
-
Deuterated tripalmitin (or deuterated palmitic acid complexed to albumin)
-
C57BL/6 mice
-
Oral gavage needles or subcutaneous infusion pump
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Acclimatization: Acclimate mice to the experimental conditions for at least one week.
-
Fasting: Fast mice overnight (approximately 12-16 hours) to ensure a metabolic steady state.
-
Tracer Administration:
-
Oral Gavage: Administer a single dose of deuterated tripalmitin (e.g., 150 mg/kg) mixed with a carrier oil like corn oil.[8]
-
Subcutaneous Infusion: For continuous labeling, infuse the deuterated substrate via a subcutaneous catheter. This method is robust and allows for substantial dosing, reaching a pseudo-steady state in the brain within approximately 30-40 minutes.[9][10]
-
-
Blood Sampling: Collect blood samples at serial time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Blood can be collected via tail vein or retro-orbital sinus under anesthesia.
-
Plasma Preparation: Immediately place blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Tissue Collection: At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze tissues in liquid nitrogen.
-
Storage: Store plasma and tissue samples at -80°C until analysis.[8]
Lipid Extraction and Sample Preparation for Mass Spectrometry
This protocol describes the extraction of lipids from plasma or tissue homogenates for subsequent analysis by GC-MS or LC-MS/MS.
Materials:
-
Plasma or tissue homogenate
-
Internal standards (e.g., deuterated fatty acids not present in the tracer)
-
Methanol, chloroform, iso-octane, acetonitrile, diisopropylethylamine
-
Pentafluorobenzyl bromide (PFBBr) for derivatization (for GC-MS)
-
Vortex mixer, centrifuge, speedvac
Procedure:
-
Internal Standard Spiking: Add a known amount of deuterated internal standard mixture to the plasma or tissue homogenate.[11]
-
Lipid Extraction (Folch Method): a. Add a 2:1 mixture of chloroform:methanol to the sample. b. Vortex thoroughly and incubate at room temperature for 20 minutes. c. Add 0.2 volumes of 0.9% NaCl solution and vortex again. d. Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
For GC-MS Analysis (Derivatization): a. Dry the extracted lipids under a stream of nitrogen or using a speedvac.[11] b. Reconstitute the dried lipids in acetonitrile. c. Add 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile to derivatize the fatty acids to their PFB esters.[11] d. Incubate at room temperature for 20 minutes.[11] e. Dry the sample again and reconstitute in iso-octane for injection into the GC-MS.[11]
-
For LC-MS/MS Analysis: a. Dry the extracted lipids. b. Reconstitute the sample in a suitable solvent for reverse-phase chromatography, such as a mixture of methanol, isopropanol, and water.
GC-MS Analysis of Deuterated Fatty Acids
This protocol outlines the parameters for analyzing deuterated fatty acid methyl esters (FAMEs) or PFB esters by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-225ms)
Procedure:
-
Injection: Inject 1 µL of the derivatized sample into the GC.
-
Chromatographic Separation:
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to separate the different fatty acids.[12]
-
Carrier Gas: Use helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Use electron impact (EI) or negative chemical ionization (NCI). NCI is particularly sensitive for PFB-derivatized fatty acids.
-
Acquisition Mode: Acquire data in selected ion monitoring (SIM) mode to monitor the specific m/z values for the deuterated and non-deuterated forms of palmitate.
-
-
Data Analysis: Quantify the abundance of the deuterated and non-deuterated palmitate by integrating the peak areas of their respective ions. The ratio of these areas is used to determine the enrichment of the deuterated tracer.
¹H-NMR Spectroscopy for Deuterated Fatty Acid Analysis
This protocol provides a general workflow for the analysis of deuterated fatty acids using ¹H-NMR.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the extracted and purified fatty acids (or their methyl esters) in a deuterated solvent such as chloroform-d (CDCl₃).
-
NMR Acquisition:
-
Acquire a standard ¹H-NMR spectrum.
-
The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.
-
-
Data Analysis:
-
Integrate the signals of the remaining protons.
-
The deuterium labeling content can be estimated by the relative decrease in the integrated areas of the signals for the corresponding methylene or olefinic protons that were replaced with deuterons.
-
Shift reagents like Eu(fod)₃ can be used to improve spectral resolution.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of deuterated tripalmitin.
Caption: Experimental workflow for in vivo lipid metabolism study.
Caption: Simplified De Novo Lipogenesis pathway.
Caption: Overview of Fatty Acid Beta-Oxidation.
Conclusion
Deuterated tripalmitin is an invaluable tool for researchers seeking to unravel the complexities of lipid metabolism. Its use in stable isotope tracing studies allows for the safe and accurate quantification of key metabolic processes in vivo. By providing detailed experimental protocols and summarizing relevant quantitative data, this guide aims to equip researchers with the knowledge necessary to effectively incorporate deuterated tripalmitin into their studies, ultimately advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.
References
- 1. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MR - Lipid removal in deuterium metabolic imaging (DMI) using spatial prior knowledge [mr.copernicus.org]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 9. Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous deuterated substrate administration in mice: An alternative to tail vein infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. arpi.unipi.it [arpi.unipi.it]
Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Application of Propane-1,2,3-triyl tripalmitate-d9 as an Internal Standard in Mass Spectrometry-based Lipidomics.
This technical guide provides comprehensive information on this compound, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of triglycerides in complex biological matrices. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the analytical workflow.
Compound Identification and Properties
This compound is the deuterium-labeled form of Tripalmitin, a common saturated triglyceride. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| Systematic Name | Propane-1,2,3-triyl tri(hexadecanoate-d3) |
| CAS Number | 285979-78-4, 2738376-70-8 |
| Molecular Formula | C₅₁H₈₉D₉O₆ |
| Molecular Weight | 816.38 g/mol |
| Unlabeled CAS | 555-44-2[1] |
| Unlabeled MW | 807.32 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point (unlabeled) | 66-68 °C[2] |
| Solubility (unlabeled) | Soluble in ether and chloroform; insoluble in water.[2] Slightly soluble in n-hexane and diethyl ether; very low solubility in ethanol. |
| Storage | Store at -20°C for long-term stability.[2] |
Table 2: Typical Specifications
| Specification | Typical Value |
| Chemical Purity | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
Note: Specific values for purity and isotopic enrichment should be confirmed with the certificate of analysis provided by the supplier.
Application in Quantitative Lipidomics
This compound is primarily utilized as an internal standard in quantitative lipidomics studies, particularly for the analysis of triglycerides in biological samples such as plasma, serum, and tissues. The use of a stable isotope-labeled internal standard is critical for correcting for variability introduced during sample preparation, extraction, and ionization in the mass spectrometer, thereby ensuring high accuracy and precision of the quantitative results.
Diagram 1: Workflow for triglyceride quantification using a deuterated internal standard.
Representative Experimental Protocol: Quantification of Triglycerides in Human Plasma
The following is a representative protocol for the quantification of triglycerides in human plasma using this compound as an internal standard. This protocol is based on established methods for lipid analysis and should be optimized for specific instrumentation and experimental goals.
3.1. Materials and Reagents
-
Human plasma (collected with EDTA)
-
This compound (Internal Standard, IS)
-
Tripalmitin (unlabeled, for calibration standards)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Prepare IS Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.
-
Spike Plasma: In a clean microcentrifuge tube, add 10 µL of plasma. To this, add 20 µL of the IS working solution.
-
Add Methanol: Add 200 µL of cold methanol to the plasma-IS mixture. Vortex for 10 seconds.
-
Add MTBE: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 10 minutes at 4°C.
-
Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Collect Supernatant: Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Dry Down: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v). Vortex and transfer to an autosampler vial.
3.3. LC-MS/MS Analysis
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |
| Gradient | 30% B to 99% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Monitor the [M+NH₄]⁺ adducts. For Tripalmitin, the transition would be m/z 824.8 → (neutral loss of a palmitic acid + NH₃). For this compound, the transition would be m/z 833.8 → (neutral loss of a deuterated palmitic acid + NH₃). Specific product ions should be optimized. |
| Collision Energy | Optimize for each transition. |
Diagram 2: Simplified Kennedy pathway for triglyceride biosynthesis.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the endogenous triglycerides and the this compound internal standard.
-
Calculate Ratios: For each endogenous triglyceride, calculate the peak area ratio relative to the internal standard.
-
Calibration Curve: Prepare a calibration curve by analyzing standards of known concentrations of unlabeled tripalmitin spiked with a constant amount of the internal standard. Plot the peak area ratio against the concentration of the unlabeled standard.
-
Quantify Samples: Determine the concentration of triglycerides in the plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of triglycerides in biological systems. Its use as an internal standard in LC-MS/MS-based lipidomics workflows minimizes analytical variability, leading to reliable and reproducible data. The methodologies and information presented in this guide provide a solid foundation for the successful implementation of this deuterated standard in advanced research and development applications.
References
Physical characteristics of Propane-1,2,3-triyl tripalmitate-d9
An In-depth Technical Guide on the Physical Characteristics of Propane-1,2,3-triyl tripalmitate-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It includes key quantitative data, detailed experimental protocols for characterization, and workflow diagrams to illustrate analytical processes. This document is intended to serve as a valuable resource for professionals in lipidomics, metabolomics, and drug development who utilize stable isotope-labeled compounds.
Introduction
This compound is the deuterium-labeled form of Propane-1,2,3-triyl tripalmitate (also known as Tripalmitin), an endogenous triglyceride.[1][2] In this compound, nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a compound that is chemically and biologically similar to its natural counterpart but possesses a higher mass.[]
The primary application of this compound is as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[2] Its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled endogenous compound, making it an ideal tool for tracing lipid metabolism, distribution, and dynamics within complex biological systems.[][4] While the substitution of hydrogen with deuterium results in a stronger chemical bond (C-D vs. C-H), other physical properties such as polarity, molecular volume, and solubility remain largely unchanged, preserving the molecule's pharmacological and biological profile.[5][6]
Physical and Chemical Properties
The physical characteristics of this compound are summarized below. Data for the non-labeled parent compound, Tripalmitin, is included for comparison.
| Property | This compound | Propane-1,2,3-triyl tripalmitate (Tripalmitin) |
| Molecular Formula | C₅₁H₈₉D₉O₆[7] | C₅₁H₉₈O₆[8][9] |
| Molecular Weight | 816.38 g/mol [7] | 807.34 g/mol [9][10] |
| CAS Number | 285979-78-4[7] | 555-44-2[8][9] |
| Appearance | White to off-white solid | White powder[8][9] |
| Melting Point | Not specified, but expected to be similar to Tripalmitin | 44.7–67.4 °C[9] |
| Boiling Point | Not specified, but expected to be similar to Tripalmitin | 315 °C[9] |
| Solubility | Not specified, but expected to be similar to Tripalmitin | Insoluble in water; Soluble in Ethanol, Benzene, Chloroform[9] |
| Storage Conditions | Store in freezer (-20°C). Protect from light. | Room temperature[1] |
Experimental Protocols for Characterization
The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.[]
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Objective: To confirm the molecular weight and determine the degree of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Acquire full scan mass spectra in positive ion mode.
-
Identify the molecular ion peak corresponding to the deuterated compound ([M+NH₄]⁺ or [M+Na]⁺).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical value for C₅₁H₈₉D₉O₆.
-
Analyze the isotopic distribution pattern to confirm the incorporation of nine deuterium atoms and assess isotopic purity. Tandem MS (MS/MS) can be used to further confirm the structure by fragmentation analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
Objective: To verify the chemical structure and confirm the positions of deuterium labeling.
Methodology:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis:
-
¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the labeled positions confirms successful deuteration.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to ensure the integrity of the carbon backbone of the molecule.
-
²H NMR: Deuterium NMR can be performed to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.
-
Chromatography for Purity Assessment
Objective: To determine the chemical purity of the compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): []
-
System: An HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is used, as triglycerides lack a strong UV chromophore.
-
Column: A reverse-phase column (e.g., C18) is typically employed.
-
Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.
-
Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
-
Gas Chromatography (GC-MS): [11]
-
Derivatization: The triglyceride is first transesterified to fatty acid methyl esters (FAMEs).
-
System: A GC system coupled to a mass spectrometer.
-
Analysis: The FAMEs are separated on the GC column and detected by the MS. This method confirms the fatty acid composition and can also be used to assess purity.
-
Diagrams and Workflows
Analytical Workflow for Characterization
The following diagram illustrates the standard workflow for the complete analytical characterization of synthesized this compound.
Caption: Workflow for synthesis, purification, and analysis.
Application in Quantitative Lipidomics
This diagram shows the logical relationship and application of this compound as an internal standard in a typical LC-MS based lipidomics experiment.
Caption: Role of the deuterated standard in quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tripalmitin - Wikipedia [en.wikipedia.org]
- 10. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Propane-1,2,3-triyl tripalmitate-d9 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Propane-1,2,3-triyl tripalmitate-d9, a deuterated internal standard essential for quantitative analysis in mass spectrometry-based studies.
Compound Information
This compound is the deuterium-labeled version of Propane-1,2,3-triyl tripalmitate, an endogenous metabolite.[1][2] Its primary application is as an internal standard for the quantification of its unlabeled counterpart in various biological matrices.[1] The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte in mass spectrometry assays.
| Identifier | Value |
| Chemical Formula | C₅₁H₈₉D₉O₆ |
| Molecular Weight | 816.38 g/mol [3] |
| CAS Number | 285979-78-4[3] |
| Synonyms | Tripalmitin-d9, Glyceryl tripalmitate-d9 |
Analytical Specifications
The following table summarizes the typical analytical specifications for this compound, ensuring its suitability for use as an internal standard in regulated and research environments.
| Test | Specification | Method |
| Purity | ≥ 98% | HPLC/ELSD |
| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Chloroform, Ethyl Acetate | Visual Inspection |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v)
-
Gradient: 90% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
Sample Preparation: The sample is dissolved in chloroform at a concentration of 1 mg/mL.
Isotopic Purity and Identity Confirmation by Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Infusion Solvent: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Data Acquisition: Full scan mode from m/z 150-1200.
-
Analysis: The isotopic distribution is analyzed to confirm the incorporation of nine deuterium atoms and to determine the percentage of the d9 species. The accurate mass measurement of the parent ion is used to confirm the elemental composition.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: A standard proton experiment is run to confirm the absence of significant proton signals in the deuterated positions and to verify the overall structure.
-
¹³C NMR: A standard carbon experiment is performed to confirm the carbon backbone of the molecule.
Workflow and Signaling Pathway Diagrams
Analytical Workflow for Quantification using an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative mass spectrometry assay.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship of Analytical Data
This diagram shows the logical flow of how different analytical techniques contribute to the final certification of the material.
References
The Endogenous Role of Tripalmitin: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripalmitin, a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, is a significant, endogenously synthesized lipid molecule. While often viewed as a simple energy storage vehicle, emerging evidence suggests a more complex role for tripalmitin in cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of the endogenous functions of tripalmitin, including its biosynthesis, metabolism, and involvement in cellular signaling. We present quantitative data on its abundance and effects, detail experimental protocols for its study, and visualize key pathways and workflows to facilitate a deeper understanding of this important biomolecule.
Introduction
Tripalmitin (glyceryl tripalmitate) is a saturated triglyceride that serves as a primary energy reserve in many organisms, including humans.[1] Beyond its role in energy storage, the accumulation of tripalmitin, particularly within non-adipose tissues, is implicated in lipotoxicity, a key factor in the pathogenesis of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] Understanding the endogenous lifecycle of tripalmitin—from its synthesis to its functional consequences—is therefore of critical importance for researchers and professionals in drug development seeking to modulate metabolic pathways. This guide synthesizes current knowledge on the endogenous role of tripalmitin, offering a comprehensive resource for its study.
Biosynthesis and Metabolism
The endogenous production of tripalmitin primarily occurs through the Kennedy pathway, also known as the glycerol-3-phosphate pathway. This process involves the sequential esterification of glycerol-3-phosphate with three molecules of palmitoyl-CoA, the activated form of palmitic acid.
The metabolism of tripalmitin involves its hydrolysis back into glycerol and free palmitic acid, a process catalyzed by lipases. This breakdown is crucial for mobilizing stored energy to meet the body's metabolic demands.
Signaling Pathway: De Novo Triglyceride Biosynthesis (Kennedy Pathway)
Caption: The Kennedy pathway for de novo synthesis of tripalmitin.
Quantitative Data on Tripalmitin
While direct in vivo quantification of endogenous tripalmitin across various human tissues is limited, the fatty acid composition of triglycerides provides an indirect measure of its potential abundance. Palmitic acid is a major constituent of triglycerides in key metabolic tissues.
| Tissue | Palmitic Acid (% of Total Fatty Acids in Triglycerides) | Reference |
| Subcutaneous Adipose Tissue | 19-24% | [2] |
| Liver | Variable, increases with NAFLD | [4] |
| Skeletal Muscle | Variable, influenced by diet | [5] |
In vitro studies provide more direct quantitative data on the effects of tripalmitin accumulation. For instance, in a study using INS-1 pancreatic beta cells, incubation with palmitic acid led to a significant increase in intracellular triglyceride content, with tripalmitin being the predominant species.
| Cell Line | Treatment | Intracellular Triglyceride Content (ng/µg protein) | Key Finding | Reference |
| INS-1 | Control | 14.5 | Baseline triglyceride level. | [2] |
| INS-1 | Palmitic Acid (0.5 mmol/l) | Significantly increased (up to 10-fold) | Tripalmitin accumulation induced cytotoxicity and apoptosis. | [2] |
| INS-1 | Oleic Acid (0.5 mmol/l) | 153.2 | Increased triglyceride content without significant cytotoxicity. | [2] |
Endogenous Roles and Signaling Pathways
Beyond its function as an energy depot, the accumulation of endogenous tripalmitin, particularly in non-adipose tissues, is associated with cellular stress and dysfunction. This phenomenon, known as lipotoxicity, is implicated in the development of insulin resistance and other metabolic disorders.
Endoplasmic Reticulum (ER) Stress and Apoptosis
The accumulation of saturated fatty acids like palmitic acid, and subsequently tripalmitin, within the endoplasmic reticulum can disrupt protein folding and lead to ER stress.[3] Prolonged ER stress activates the unfolded protein response (UPR), which, if unable to restore homeostasis, can trigger apoptotic pathways.
Caption: Tripalmitin-induced ER stress leading to apoptosis.
Experimental Protocols
Extraction and Quantification of Tripalmitin from Tissues
This protocol describes a general method for the extraction and quantification of tripalmitin from tissue samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Tissue sample (e.g., adipose, liver, muscle)
-
Chloroform/methanol mixture (2:1, v/v)
-
Internal standard (e.g., tripentadecanoin)
-
Sodium chloride solution (0.9%)
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
GC-MS system
Procedure:
-
Homogenize a known weight of the tissue sample in a chloroform/methanol (2:1) solution.
-
Add the internal standard to the homogenate.
-
Vortex the mixture and incubate at room temperature.
-
Add sodium chloride solution to induce phase separation.
-
Centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the lipid extract in a suitable solvent for GC-MS analysis.
-
Analyze the sample using a GC-MS system equipped with a suitable capillary column for lipid analysis.
-
Quantify tripalmitin by comparing its peak area to that of the internal standard.
Assessment of Tripalmitin-Induced Apoptosis
This protocol outlines a method to assess apoptosis in cultured cells treated with tripalmitin (or its precursor, palmitic acid) using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes, beta-cells)
-
Tripalmitin (or palmitic acid complexed to BSA)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of tripalmitin (or palmitic acid) for a specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).
Experimental Workflow: Assessing Tripalmitin-Induced Lipotoxicity
Caption: Workflow for studying tripalmitin-induced lipotoxicity.
Conclusion
Endogenous tripalmitin is more than a passive energy store; its synthesis, metabolism, and accumulation are intricately linked to cellular health and disease. The methodologies and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of tripalmitin. A deeper understanding of its endogenous functions will be instrumental in developing novel therapeutic strategies for a range of metabolic disorders. Future research should focus on obtaining more precise in vivo quantitative data on tripalmitin dynamics and elucidating its specific downstream signaling targets.
References
- 1. Triglyceride - Wikipedia [en.wikipedia.org]
- 2. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid composition of skeletal muscle reflects dietary fat composition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive study of lipids in biological systems, provides a static snapshot of the lipidome. However, to truly understand the complex roles of lipids in cellular function, health, and disease, it is imperative to investigate their dynamics—synthesis, transport, remodeling, and degradation. Stable isotope labeling has become an essential tool for these dynamic studies, enabling researchers to trace the metabolic fate of lipids and quantify their turnover. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of experimental systems, including human studies.
The core principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are incorporated into newly synthesized lipids through metabolic pathways. By using mass spectrometry to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome, providing insights into metabolic fluxes.[1]
Core Concepts and Labeling Strategies
Stable isotope labeling in lipidomics can be broadly categorized into metabolic labeling and chemical labeling.
Metabolic Labeling: This approach involves introducing isotopically labeled precursors that are incorporated into lipids through natural metabolic processes. The choice of tracer depends on the specific metabolic pathway under investigation.
-
¹³C-Labeled Glucose: A versatile precursor that labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis. This allows for the simultaneous analysis of both glycerolipid synthesis and fatty acid elongation.
-
²H-Labeled Water (D₂O): Heavy water is a cost-effective and simple way to introduce deuterium into the C-H bonds of newly synthesized fatty acids and the glycerol backbone. It provides a global view of de novo lipogenesis.[2][3][4]
-
¹³C- or ¹⁵N-Labeled Amino Acids: Specific amino acids can be used to trace their incorporation into particular lipid classes. For instance, ¹⁵N-labeled serine can be used to study the de novo synthesis of sphingolipids.
-
Labeled Fatty Acids: Introducing labeled fatty acids allows for the study of their uptake, esterification into complex lipids, and remodeling.
Chemical Labeling: This strategy involves the derivatization of lipids with an isotopically labeled tag after extraction. This is particularly useful for improving ionization efficiency and for accurate quantification.
Data Presentation: Quantitative Analysis of Lipid Dynamics
Stable isotope labeling experiments generate large and complex datasets. The primary goal of data analysis is to determine the isotopic enrichment in different lipid species, which reflects the rate of their synthesis and turnover. This data can be presented in various ways to facilitate interpretation and comparison.
Table 1: Commonly Used Stable Isotopes in Lipidomics
| Isotope | Natural Abundance (%) | Advantages | Disadvantages |
| ¹³C | ~1.1 | Universal label for all organic molecules; Stable C-C bonds. | Higher cost compared to ²H. |
| ²H (D) | ~0.015 | Cost-effective; Can be administered as heavy water (D₂O).[2][3] | Potential for kinetic isotope effects; Can be lost in desaturation reactions. |
| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids). | Limited to specific lipid classes. |
Table 2: Fractional Synthesis Rate (FSR) of Phospholipid Species in Cultured Hepatocytes Labeled with ¹³C-Glucose
| Lipid Species | FSR (%/hour) - Control | FSR (%/hour) - Treatment X | Fold Change |
| PC(34:1) | 5.2 ± 0.4 | 8.1 ± 0.6 | 1.56 |
| PC(36:2) | 4.8 ± 0.3 | 7.5 ± 0.5 | 1.56 |
| PE(38:4) | 3.1 ± 0.2 | 4.9 ± 0.3 | 1.58 |
| PI(38:4) | 6.5 ± 0.5 | 9.8 ± 0.7 | 1.51 |
| PS(36:1) | 2.9 ± 0.3 | 4.5 ± 0.4 | 1.55 |
FSR represents the percentage of the lipid pool that is newly synthesized per hour. Data are presented as mean ± standard deviation.
Table 3: Half-life of Major Lipid Classes in Mouse Liver Determined by D₂O Labeling [5]
| Lipid Class | Half-life (days) - Wild Type | Half-life (days) - Knockout Model | p-value |
| Triacylglycerols (TAG) | 2.5 ± 0.3 | 4.1 ± 0.5 | <0.01 |
| Phosphatidylcholines (PC) | 1.8 ± 0.2 | 2.9 ± 0.3 | <0.01 |
| Phosphatidylethanolamines (PE) | 1.5 ± 0.1 | 2.3 ± 0.2 | <0.01 |
| Sphingomyelins (SM) | 15.2 ± 1.8 | 14.9 ± 2.1 | >0.05 |
| Ceramides (Cer) | 0.8 ± 0.1 | 1.3 ± 0.2 | <0.05 |
Half-life is calculated from the rate of deuterium incorporation. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and accuracy of stable isotope labeling experiments in lipidomics.
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells
This protocol details the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.[6]
Materials:
-
Adherent mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, Chloroform, and Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS. Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Warm the medium to 37°C.
-
Labeling: Aspirate the complete medium from the cells and wash once with sterile PBS. Add the pre-warmed ¹³C-glucose labeling medium to each well.
-
Incubation: Incubate the cells for the desired labeling period. The optimal time depends on the turnover rate of the lipids of interest and can range from a few hours to several days.
-
Metabolism Quenching and Cell Harvesting:
-
Place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the methanol cell suspension, add 0.5 mL of chloroform and vortex thoroughly.
-
Add 1 mL of chloroform and vortex again.
-
Add 1 mL of water and vortex to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Sample Preparation for MS Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).
-
Protocol 2: In Vivo Lipid Labeling in Mice using Heavy Water (D₂O)
This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.[3][7]
Materials:
-
Mice (e.g., C57BL/6J)
-
Deuterium oxide (D₂O, 99.8%)
-
Sterile 0.9% saline
-
Animal handling and injection equipment
-
Tissue homogenization equipment
-
Lipid extraction solvents (as above)
Procedure:
-
Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
D₂O Administration:
-
Prepare a bolus dose of D₂O in sterile saline to achieve an initial body water enrichment of 4-5%.
-
Administer the D₂O solution via intraperitoneal (IP) injection.
-
Provide ad libitum access to drinking water enriched with 8% D₂O to maintain body water enrichment.[3]
-
-
Labeling Period: The labeling period can range from days to weeks, depending on the research question and the turnover rate of the lipids under investigation.
-
Tissue Collection: At the end of the labeling period, euthanize the mice according to approved protocols. Rapidly dissect the tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen to halt metabolic activity.
-
Tissue Homogenization and Lipid Extraction:
-
Homogenize the frozen tissues in a suitable buffer.
-
Perform lipid extraction from the tissue homogenate using the Bligh-Dyer method as described in the cell culture protocol.
-
-
Sample Preparation for MS Analysis: Prepare the lipid extracts for LC-MS analysis as described previously.
Mandatory Visualizations
Experimental Workflow
The general workflow for a stable isotope labeling experiment in lipidomics involves several key stages, from the initial experimental design to the final data interpretation.
Signaling Pathways
Stable isotope labeling is a powerful tool to investigate the role of lipids in signaling pathways. Here are diagrams for two key lipid-centric signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Lipids, particularly phosphoinositides, play a central role as second messengers in this pathway.
Sphingolipid Metabolism Pathway
Sphingolipids are a complex class of lipids that are not only structural components of membranes but also act as signaling molecules involved in apoptosis, cell proliferation, and stress responses.
References
- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 2. genscript.com [genscript.com]
- 3. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propane-1,2,3-triyl tripalmitate-d9, a deuterated stable isotope-labeled compound essential for advanced metabolic research and drug development. This document outlines its core properties, supplier information, and detailed experimental protocols for its application as an internal standard and tracer in mass spectrometry-based lipidomics.
Product Information and Supplier
This compound is a deuterated form of tripalmitin, an endogenous triglyceride. The deuterium labeling makes it an ideal tool for use as an internal standard in quantitative analyses, allowing for precise measurement of its non-labeled counterpart in complex biological matrices. It can also be used as a tracer to study the metabolic fate of triglycerides in vivo and in vitro.
Primary Supplier: MedChemExpress (MCE)
Table 1: Product Specifications
| Parameter | Representative Data |
| Product Name | This compound |
| Catalog Numbers | HY-W013061S, HY-W013061S8 |
| Molecular Formula | C₅₁H₈₉D₉O₆ |
| Molecular Weight | 816.38 g/mol |
| Purity (HPLC) | ≥98.0% |
| Isotopic Enrichment (d9) | ≥99% |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
| Applications | Internal standard for LC-MS/MS, GC-MS; metabolic tracer |
Note: The purity and isotopic enrichment values are representative for a high-quality research-grade compound and should be confirmed with the batch-specific Certificate of Analysis (CoA) provided by the supplier.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of endogenous triglycerides in biological samples, such as plasma, serum, or cell lysates. The following is a detailed protocol for a typical lipidomics workflow using this standard.
Lipid Extraction from Plasma/Serum
This protocol is a modified version of the Bligh and Dyer method, optimized for small sample volumes.[1]
Materials:
-
Biological sample (e.g., 10-50 µL of plasma or serum)
-
This compound stock solution (in a suitable organic solvent like chloroform or methanol)
-
Methanol (LC-MS grade), pre-chilled
-
Methyl tert-butyl ether (MTBE; HPLC grade), pre-chilled[2]
-
Water (LC-MS grade)
-
Glass vials and syringes to avoid plasticizer contamination[1]
Procedure:
-
In a clean glass tube, add 10-50 µL of the plasma or serum sample.
-
Add a known amount of the this compound internal standard stock solution. The amount should be optimized based on the expected concentration of endogenous triglycerides in the sample.
-
Add 225 µL of cold methanol containing other internal standards if necessary.[2][3]
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
To induce phase separation, add 188 µL of LC-MS grade water and vortex for 20 seconds.[2][3]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the layers.[2]
-
Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[1][2]
-
Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.[1]
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water mixture) for analysis.[2]
LC-MS/MS Analysis of Triglycerides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source[3][4]
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 50-60°C
MS/MS Conditions (Representative):
-
Ionization Mode: Positive ESI
-
Precursor Ion: For triglycerides, the ammonium adduct [M+NH₄]⁺ is typically monitored.[5][6]
-
Product Ion Scans: Neutral loss scans corresponding to the loss of a fatty acid from the triglyceride backbone are used for identification and quantification.[5][6]
-
MRM Transitions: For this compound, specific multiple reaction monitoring (MRM) transitions would be set up based on its precursor ion and characteristic product ions. These transitions would be distinct from those of the endogenous, non-labeled tripalmitin.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Caption: General workflow for lipidomics analysis using an internal standard.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 3. agilent.com [agilent.com]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Synthesis of Deuterated Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of deuterated triglycerides, valuable tools in metabolic research, drug development, and advanced analytical studies. The following sections detail the core methodologies for the deuteration of fatty acid precursors and their subsequent esterification to a glycerol backbone, supported by experimental protocols, quantitative data, and workflow visualizations.
Introduction
Deuterated triglycerides, where hydrogen atoms are replaced by their heavier isotope, deuterium, are indispensable tracers for studying lipid metabolism and pharmacokinetics. Their distinct mass allows for sensitive and specific tracking in biological systems using mass spectrometry, without altering the fundamental chemical properties of the molecule. Applications range from elucidating lipid metabolic pathways and quantifying fatty acid turnover to serving as internal standards in lipidomic analyses. This guide focuses on the chemical synthesis of these critical research compounds.
Synthetic Strategy Overview
The synthesis of a deuterated triglyceride, such as tripalmitin-d93, is a two-step process. The first step involves the deuteration of the fatty acid precursor, in this case, palmitic acid. The second step is the esterification of the deuterated fatty acid to a glycerol backbone to form the triglyceride.
Experimental Protocols
Step 1: Perdeuteration of Palmitic Acid
This protocol describes the hydrogen-deuterium exchange on palmitic acid to yield palmitic acid-d31.
Materials:
-
Palmitic acid
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)
-
Parr reactor or similar high-pressure vessel
Procedure:
-
In a Parr reactor, combine palmitic acid, D₂O, and the Pt/C catalyst. A typical ratio would be 1:10:0.1 by weight.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Heat the reactor to a temperature of 150-200°C while stirring.
-
Maintain the reaction under pressure (autogenous pressure from heating D₂O) for 24-48 hours.
-
Cool the reactor to room temperature and carefully vent any residual pressure.
-
Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of an organic solvent (e.g., deuterated methanol) to recover any adsorbed product.
-
The D₂O can be recovered by distillation for reuse.
-
The crude deuterated palmitic acid is then purified. A common method is recrystallization from a suitable solvent like deuterated hexane or acetone.
-
To achieve high levels of deuteration (>98%), this process may need to be repeated two to three times with fresh D₂O and catalyst.[1]
Step 2: Esterification of Deuterated Palmitic Acid to Glycerol
This protocol outlines the synthesis of tripalmitin-d93 from palmitic acid-d31 and glycerol. The use of the fatty acid anhydride and a 4-(dimethylamino)pyridine (DMAP) catalyst provides an efficient route.
Sub-step 2a: Preparation of Palmitic Anhydride-d62
-
React palmitic acid-d31 with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the symmetric anhydride.
-
The dicyclohexylurea byproduct is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude palmitic anhydride-d62, which can be used in the next step without further purification.
Sub-step 2b: Esterification with Glycerol
Materials:
-
Palmitic anhydride-d62
-
Glycerol (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve glycerol and a catalytic amount of DMAP (e.g., 0.1 equivalents) in the anhydrous solvent.
-
Add a solution of palmitic anhydride-d62 (a slight excess, e.g., 3.3 equivalents relative to glycerol) in the same solvent dropwise to the glycerol solution at room temperature with stirring.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a small amount of water.
-
The organic layer is washed sequentially with dilute hydrochloric acid (to remove DMAP), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tripalmitin-d93.
Purification of Deuterated Triglycerides
The crude deuterated triglyceride is purified using column chromatography on silica gel.
Procedure:
-
The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).
-
The solution is loaded onto a silica gel column pre-equilibrated with the same solvent.
-
The column is eluted with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify those containing the pure triglyceride.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified tripalmitin-d93 as a white solid.
Data Presentation
The following table summarizes key quantitative data for the synthesis of deuterated triglycerides, based on available literature and typical experimental outcomes.
| Parameter | Deuteration of Fatty Acid | Esterification of Glycerol | Overall Process |
| Typical Yield | > 90% | > 80% | > 70% |
| Isotopic Purity | > 98% atom D | Not Applicable | > 98% atom D |
| Chemical Purity | > 99% | > 99% (after purification) | > 99% (after purification) |
Characterization of Deuterated Triglycerides
The final product should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the deuterated triglyceride and to determine the isotopic enrichment by analyzing the mass distribution of the molecular ion cluster.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. ¹³C NMR can also provide information about the structure and deuteration pattern.
Experimental Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the key processes in the synthesis of deuterated triglycerides.
References
Methodological & Application
Application Note: Quantitative Analysis of Triglycerides using a Deuterated Internal Standard by LC-MS/MS
An advanced LC-MS/MS method for the precise quantification of triglycerides using Propane-1,2,3-triyl tripalmitate-d9 as an internal standard is detailed in the following application note and protocol. This method is designed for researchers, scientists, and professionals in drug development who require accurate lipid analysis.
Introduction
Triglycerides are a class of lipids that play a crucial role in metabolism as energy storage molecules. Accurate quantification of specific triglycerides is vital in various research areas, including metabolic diseases and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for lipid analysis. The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] This deuterated standard closely co-elutes with the endogenous analytes, compensating for matrix effects and ionization variability.[1][2]
Principle
This method employs a reversed-phase LC separation followed by tandem mass spectrometry detection in the positive ion mode. This compound is added to the samples as an internal standard to enable accurate quantification of endogenous triglycerides.[3][4][5] The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is used for sample preparation, suitable for plasma and serum samples.
-
Reagents:
-
Isopropanol (LC-MS grade)
-
This compound internal standard stock solution (1 mg/mL in a suitable organic solvent)
-
Working internal standard solution (diluted from stock to a final concentration of 10 µg/mL in isopropanol)
-
-
Protocol:
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of the working internal standard solution (a 4:1 ratio of isopropanol to sample).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for optimal separation of triglycerides.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 50 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: For quantification, ammonium adducts of the triglycerides are typically selected as precursor ions, with the product ions corresponding to the neutral loss of one of the fatty acid chains.[6][7] The specific MRM transitions for the target triglycerides and the internal standard need to be optimized.
-
Example MRM Transition for this compound: This would be determined by direct infusion of the standard into the mass spectrometer.
-
-
Collision Energy and other MS parameters: These should be optimized for each specific analyte and the instrument used.
-
Data Presentation
The following table summarizes the typical quantitative performance characteristics for LC-MS/MS methods in lipidomics. These values should be experimentally determined for the specific triglycerides of interest.
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |
| Intra-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements within the same day. |
| Inter-day Precision (%CV) | < 15% | The coefficient of variation for replicate measurements on different days. |
| Recovery (%) | 85 - 115% | The percentage of the known amount of analyte recovered from the sample matrix. |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of triglycerides.
References
Application Notes: Quantitative Analysis of Tripalmitin using Propane-1,2,3-triyl tripalmitate-d9 as an Internal Standard
Introduction
Propane-1,2,3-triyl tripalmitate, commonly known as tripalmitin, is a ubiquitous triglyceride found in various biological and food samples. Accurate quantification of tripalmitin is crucial for research in metabolic diseases, nutrition, and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry to correct for variations in sample preparation and instrument response. Propane-1,2,3-triyl tripalmitate-d9, a deuterated analog of tripalmitin, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte. This application note describes a robust and sensitive method for the quantification of tripalmitin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Principle
The method employs the principle of stable isotope dilution. A known amount of this compound is added to the plasma sample at the beginning of the sample preparation process. The internal standard co-elutes with the endogenous tripalmitin during chromatographic separation and is detected by the mass spectrometer. By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if there is sample loss during extraction or fluctuations in instrument performance.
Data Presentation
The following table represents typical quantitative data obtained from a validation study for the analysis of tripalmitin in human plasma using this compound as an internal standard. The data demonstrates the linearity, precision, and accuracy of the method.
Disclaimer: The following data is illustrative and representative of expected results from the described analytical method. Actual results may vary based on specific experimental conditions and instrumentation.
Table 1: Calibration Curve for Tripalmitin Analysis
| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,250 | 50,000 | 0.025 |
| 0.5 | 6,300 | 51,200 | 0.123 |
| 1.0 | 12,800 | 50,500 | 0.253 |
| 5.0 | 64,500 | 49,800 | 1.295 |
| 10.0 | 130,200 | 50,100 | 2.599 |
| 50.0 | 655,000 | 49,500 | 13.232 |
| 100.0 | 1,320,000 | 50,300 | 26.243 |
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 µg/mL with a coefficient of determination (R²) > 0.99.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | 0.29 ± 0.02 | 6.9 | 96.7 |
| Medium | 7.5 | 7.7 ± 0.4 | 5.2 | 102.7 |
| High | 75.0 | 73.8 ± 3.1 | 4.2 | 98.4 |
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, isopropanol, and acetonitrile. LC-MS grade water.
-
Reagents: Formic acid, ammonium formate.
-
Standards: Tripalmitin analytical standard, this compound internal standard.
-
Biological Matrix: Human plasma.
2. Standard and Internal Standard Stock Solution Preparation
-
Tripalmitin Stock Solution (1 mg/mL): Accurately weigh 10 mg of tripalmitin and dissolve in 10 mL of chloroform.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of chloroform.
-
Working Solutions: Prepare working solutions of tripalmitin for the calibration curve and quality control (QC) samples by serial dilution of the stock solution with methanol. Prepare a working solution of the internal standard at a concentration of 10 µg/mL in methanol.
3. Sample Preparation (Modified Folch Extraction)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.
-
Add 10 µL of the 10 µg/mL internal standard working solution (this compound).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution: A suitable gradient to separate tripalmitin from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Tripalmitin Transition: [M+NH₄]⁺ → [M+NH₄-C₁₆H₃₂O₂]⁺
-
This compound Transition: [M+NH₄]⁺ → [M+NH₄-C₁₆H₂₃D₉O₂]⁺
-
5. Data Analysis
-
Integrate the peak areas for both the tripalmitin and the this compound MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of tripalmitin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of tripalmitin.
Caption: Metabolic pathways of tripalmitin biosynthesis and breakdown.
Application Notes and Protocols for the Quantitative Analysis of Propane-1,2,3-triyl tripalmitate-d9 by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,3-triyl tripalmitate-d9 (Tripalmitin-d9) is a deuterated analog of tripalmitin, a common saturated triglyceride. Its application as an internal standard is crucial for the accurate quantification of fatty acids and triglycerides in various biological matrices. This document provides a comprehensive guide to the analysis of Tripalmitin-d9 using gas chromatography-mass spectrometry (GC-MS), detailing the necessary protocols from sample preparation to data analysis. The methodology is centered around the widely adopted technique of converting triglycerides to fatty acid methyl esters (FAMEs) prior to GC-MS analysis, which enhances volatility and improves chromatographic separation.
Principle of the Method
The quantitative analysis of tripalmitin, using Tripalmitin-d9 as an internal standard, involves a multi-step process. First, the lipid fraction, containing both the analyte and the internal standard, is extracted from the sample matrix. Subsequently, the triglycerides are converted to their corresponding FAMEs through a transesterification reaction. The resulting FAMEs are then separated and detected by GC-MS. Quantification is achieved by comparing the peak area of the analyte's FAME (methyl palmitate) to that of the deuterated internal standard's FAME (methyl palmitate-d3). The use of a stable isotope-labeled internal standard corrects for variations in extraction efficiency, derivatization yield, and instrument response, thereby ensuring high accuracy and precision.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Tripalmitin (Analytical Standard)
-
Chloroform
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Boron trifluoride (BF3) in methanol (14%)
-
Sodium chloride (saturated solution)
-
Anhydrous sodium sulfate
-
Helium (carrier gas, 99.999% purity)
Sample Preparation and Lipid Extraction
-
Homogenization : Homogenize the biological sample (e.g., tissue, plasma) in an appropriate buffer.
-
Internal Standard Spiking : Add a known amount of this compound solution in chloroform/methanol to the homogenate.
-
Lipid Extraction (Folch Method) :
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Reconstitution : Reconstitute the dried lipid extract in a known volume of toluene.
-
Derivatization :
-
Add 1 mL of 14% BF3 in methanol to the reconstituted lipid extract.
-
Seal the vial and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Extraction of FAMEs :
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of the prepared FAMEs.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Methyl Palmitate | m/z 270 (M+), 74 |
| Methyl Palmitate-d3 | m/z 273 (M+), 77 |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of tripalmitin using Tripalmitin-d9 as an internal standard.
| Parameter | Expected Value |
| Calibration Curve | |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.1 µg/mL |
| Precision (%RSD) | |
| Intra-day | < 10% |
| Inter-day | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantitative analysis of Tripalmitin.
Signaling Pathway Diagram
While this compound is an analytical standard and not directly involved in signaling pathways, it is used to quantify endogenous triglycerides like tripalmitin, which are key players in energy metabolism. The breakdown of triglycerides releases fatty acids that can enter various metabolic and signaling cascades.
Caption: Simplified metabolic pathway of triglycerides.
References
Application Notes: Tracing Fatty Acid Dynamics with Propane-1,2,3-triyl tripalmitate-d9
Introduction
Stable isotope-labeled tracers are a cornerstone in metabolic research, enabling the quantitative analysis of biological pathways in vivo without the complications of radioactive isotopes.[1][2] Propane-1,2,3-triyl tripalmitate-d9 (d9-Tripalmitin) is a deuterated triglyceride used to trace the complex lifecycle of dietary and stored fatty acids. As a labeled form of one of the most common saturated fats, it serves as an invaluable tool for researchers in drug development, nutrition, and metabolic disease to investigate processes such as lipolysis, tissue-specific fatty acid uptake, esterification, and oxidation.[1][3]
The methodology involves administering the d9-tripalmitin tracer and subsequently measuring the isotopic enrichment of labeled palmitate and its metabolic products in various biological compartments over time. This allows for the calculation of key kinetic parameters, including fatty acid turnover rates and the contribution of different lipid pools to energy metabolism. The analytical detection is typically performed using highly sensitive mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can accurately quantify the labeled and unlabeled fatty acid species.[4][5]
Key Applications:
-
VLDL-Triglyceride Kinetics: Measuring the secretion rate of very low-density lipoprotein (VLDL) triglycerides from the liver.[1][6]
-
Adipose Tissue Metabolism: Quantifying rates of lipolysis (triglyceride breakdown) and re-esterification within fat depots.[7][8]
-
De Novo Lipogenesis: Assessing the synthesis of new fatty acids, which can be compared against the flux of fatty acids from labeled dietary sources.[9][10]
-
Fatty Acid Oxidation: Tracing the catabolism of fatty acids for energy production in tissues like muscle and liver.[1][3]
Experimental Protocols
Protocol 1: In Vivo Administration of d9-Tripalmitin Tracer (Rodent Model)
This protocol outlines the oral administration of d9-Tripalmitin to trace the metabolism of dietary fat.
-
Animal Preparation:
-
House male C57BL/6 mice under a standard 12-hour light/dark cycle with ad libitum access to water.
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Fast the mice for 4-6 hours before tracer administration to ensure gastric emptying and standardize metabolic state.
-
-
Tracer Formulation:
-
Prepare a formulation of d9-Tripalmitin in a suitable vehicle, such as corn oil or a 20% Tocopheryl Polyethylene Glycol Succinate (TPGS) solution, to ensure absorption.[3][11]
-
A typical dose for lipid synthesis studies is 150 mg/kg body weight.[3][11] The precise concentration should be adjusted based on the vehicle volume appropriate for oral gavage (typically 5-10 mL/kg).
-
-
Tracer Administration:
-
Administer the d9-Tripalmitin formulation to the fasted mice via oral gavage using a ball-tipped feeding needle.
-
-
Sample Collection:
-
Collect blood samples at serial time points post-administration. A suggested time course could be: 0 (pre-dose), 30, 60, 120, 240, and 480 minutes.[3]
-
Collect approximately 20-30 µL of blood from the tail vein into EDTA-coated capillary tubes.
-
Immediately centrifuge the blood (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Store the plasma samples at -80°C until lipid extraction and analysis.
-
Protocol 2: Lipid Extraction and Fractionation from Plasma
This protocol describes the extraction of total lipids and isolation of fatty acids for analysis.
-
Internal Standard Addition:
-
To a 10 µL plasma sample, add a known amount of an appropriate internal standard, such as a deuterated fatty acid not expected to be formed from the tracer (e.g., d4-linoleic acid), dissolved in methanol.[5][11] This standard is crucial for accurate quantification and corrects for sample loss during preparation.[12]
-
-
Lipid Extraction (Biphasic Method):
-
Add 500 µL of methanol and 25 µL of 1 N HCl to the plasma sample to precipitate proteins and acidify the mixture.[12]
-
Add 1.5 mL of isooctane to create a biphasic system.[12]
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and extraction of lipids into the organic phase.
-
Centrifuge at 3000 rpm for 3 minutes to separate the phases.[12]
-
Carefully collect the upper isooctane layer, which contains the lipid fraction.
-
Repeat the extraction step on the lower aqueous phase with another 1.5 mL of isooctane to maximize recovery.
-
Combine the isooctane fractions and evaporate the solvent under a gentle stream of nitrogen.
-
-
Hydrolysis (for Total Fatty Acid Analysis):
-
To measure the d9-palmitate incorporated into all lipid classes (triglycerides, phospholipids, etc.), the dried lipid extract must be hydrolyzed.
-
Add a strong base (e.g., 1 M KOH in methanol) and heat at 60°C for 1 hour to cleave the fatty acid ester bonds.
-
Acidify the solution with HCl and re-extract the now-free fatty acids into isooctane as described in step 2.
-
Protocol 3: Sample Derivatization and GC-MS Analysis
This protocol details the preparation and analysis of fatty acid samples for GC-MS. Derivatization is necessary to make the fatty acids volatile for gas chromatography.[13]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the extracted free fatty acids under nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs. Dry it down and reconstitute in a small volume of hexane for injection.
-
-
Derivatization to Pentafluorobenzyl (PFB) Esters (for higher sensitivity):
-
Dissolve the dried fatty acid extract in 25 µL of 1% diisopropylethylamine in acetonitrile.[5][12]
-
Add 25 µL of 1% PFB bromide in acetonitrile and incubate at room temperature for 20 minutes.[5][12]
-
Evaporate the solvent under nitrogen and dissolve the residue in 50 µL of isooctane for GC-MS analysis.[12]
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME or PFB ester separation (e.g., DB-225ms).
-
Injection: Inject 1 µL of the derivatized sample.
-
GC Program: Use a temperature gradient to separate the fatty acids based on chain length and saturation (e.g., initial temp 100°C, ramp to 220°C).
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the specific mass-to-charge ratios (m/z) for unlabeled palmitate, d9-palmitate, and the internal standard. This enhances sensitivity and specificity.[4]
-
-
Quantification:
-
Calculate the ratio of the peak area of the d9-palmitate derivative to the peak area of the internal standard.
-
Determine the concentration of the labeled analyte using a standard curve prepared with known amounts of d9-palmitate.[12]
-
Isotopic enrichment is often expressed as Atom Percent Excess (APE), which represents the percentage of the labeled species above its natural abundance.[2]
-
Data Presentation
Quantitative data from tracer studies should be presented clearly to facilitate interpretation and comparison.
Table 1: Representative Tracer Administration and Kinetic Parameters. This table summarizes the experimental setup and key calculated turnover metrics derived from the plasma concentration data.
| Parameter | Value | Unit | Reference |
| Tracer | This compound | - | - |
| Administration Route | Oral Gavage | - | [3] |
| Dose | 150 | mg/kg | [3] |
| Vehicle | Corn Oil | - | [3] |
| Animal Model | C57BL/6 Mouse | - | [11] |
| Fractional Turnover Rate (k) | 0.06 (illustrative) | min⁻¹ | [8] |
| Half-life (t½) | 11.5 (illustrative) | min | [8] |
Table 2: Illustrative Plasma Concentrations of Labeled Palmitate (d9-C16:0) and its Metabolites. This table shows hypothetical concentration data over time following tracer administration, adapted from similar studies.[4]
| Time (hours) | d9-Palmitate (C16:0) (µM) | d9-Stearate (C18:0) (µM) | d9-Oleate (C18:1) (µM) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 2.2 | 0.4 | 0.6 |
| 2 | 1.8 | 0.5 | 0.7 |
| 4 | 1.1 | 0.3 | 0.5 |
| 8 | 0.5 | 0.2 | 0.3 |
| 24 | 0.1 | < 0.1 | < 0.1 |
| 72 | < 0.1 | < 0.1 | < 0.1 |
Visualizations
Metabolic Fate of Labeled Tripalmitin
References
- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of stable isotopically labeled tracers to measure very low density lipoprotein-triglyceride turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope methods for the in vivo measurement of lipogenesis and triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of TG synthesis and turnover in vivo by 2H2O incorporation into the glycerol moiety and application of MIDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of deuterium oxide to measure de novo fatty acid synthesis in normal subjects consuming different dietary fatty acid composition1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. escholarship.org [escholarship.org]
Application of Deuterated Triglycerides in Diabetes Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of lipid metabolism is paramount in understanding the pathophysiology of type 2 diabetes and related metabolic disorders. Dysregulation of triglyceride synthesis, storage, and turnover is a key feature of insulin resistance. Deuterated triglycerides, as stable isotope tracers, are powerful tools for quantifying the dynamic processes of lipid metabolism in vivo. By tracing the metabolic fate of deuterium-labeled lipids, researchers can gain critical insights into de novo lipogenesis (DNL), triglyceride synthesis rates, and the secretion and clearance of very-low-density lipoproteins (VLDL). These measurements are invaluable for elucidating disease mechanisms and for evaluating the efficacy of novel therapeutic interventions.
Stable isotope tracers, such as deuterated water (²H₂O) and deuterated fatty acids, are safe for human use, allowing for repeated studies in various physiological and pathological states.[1] The incorporation of deuterium into newly synthesized triglycerides is quantified using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS).[2][3] This document provides detailed application notes and experimental protocols for the use of deuterated triglycerides in diabetes research.
Key Applications in Diabetes Research
-
Quantification of De Novo Lipogenesis (DNL): Measuring the rate of new fatty acid synthesis from non-lipid precursors, a pathway often upregulated in insulin-resistant states.
-
VLDL-Triglyceride Kinetics: Determining the rates of hepatic VLDL-triglyceride secretion and clearance from the circulation, which are often abnormal in individuals with type 2 diabetes.[4][5]
-
Assessing Insulin Sensitivity: Evaluating the suppressive effect of insulin on hepatic VLDL-triglyceride production.[6]
-
Elucidating Metabolic Pathways: Tracing the contribution of different fatty acid sources to triglyceride synthesis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies using deuterated triglycerides to investigate lipid metabolism in different metabolic states.
Table 1: VLDL-Triglyceride (TG) Secretion Rates in Lean, Obese, and Type 2 Diabetic (T2D) Men.
| Parameter | Lean Men | Obese Men | T2D Men | Reference |
| Basal VLDL-TG Secretion Rate (μmol/kg FFM/min) | 0.86 ± 0.34 | 1.25 ± 0.34 | - | [5] |
| Basal VLDL-TG Secretion Rate (μmol/min) | 61.9 ± 30.0 | - | 86.9 ± 31.0 | [4] |
| Insulin-Suppressed VLDL-TG Secretion Rate (μmol/kg FFM/min) | 0.41 ± 0.19 | 0.76 ± 0.20 | - | [5] |
| Insulin-Suppressed VLDL-TG Secretion Rate (μmol/min) | 34.2 ± 17.9 | - | 60.0 ± 26.2 | [4] |
| Relative Suppression of VLDL-TG Secretion by Insulin (%) | -54 ± 10 | -36 ± 18 | -30.6 ± 20.7 | [4][5] |
FFM: Fat-Free Mass. Data are presented as mean ± SD or mean ± SEM as reported in the cited literature.
Table 2: De Novo Lipogenesis (DNL) in Non-Diabetic and Type 1 Diabetic (T1D) Individuals.
| Parameter | Non-Diabetic Controls | T1D Individuals | Reference |
| Fasting Total Hepatic Lipogenesis (%) | 5.30 ± 1.22 | 3.91 ± 0.90 | [7] |
| Fasting Palmitic Acid (16:0) Synthesis (%) | 13.71 ± 2.64 | 12.52 ± 2.75 | [7] |
| Fasting Oleic Acid (18:1) Synthesis (%) | 2.10 ± 0.51 | 1.45 ± 0.28 | [7] |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Insulin Signaling and VLDL Production
Insulin plays a crucial role in regulating hepatic VLDL production. In an insulin-sensitive state, insulin suppresses VLDL secretion. However, in insulin-resistant states, such as type 2 diabetes, this suppression is impaired, leading to VLDL overproduction and hypertriglyceridemia.[8] The signaling pathway involves the insulin receptor, PI3-kinase, Akt, and downstream effectors like FoxO1.[9][10]
Caption: Insulin signaling pathway regulating hepatic VLDL production.
Experimental Workflow for a Deuterated Water Tracer Study
The general workflow for a stable isotope tracer study involves several key stages, from participant recruitment to data analysis.[11][12]
Caption: General experimental workflow for a deuterated water tracer study.
Experimental Protocols
Protocol 1: In Vivo Measurement of De Novo Lipogenesis using Deuterated Water (²H₂O)
Objective: To quantify the fractional contribution of de novo synthesis to the VLDL-triglyceride fatty acid pool.
Materials:
-
Deuterated water (²H₂O, 99.8 atom % excess)
-
Sterile water for injection
-
Vacutainer tubes with EDTA
-
Clinical centrifuge
-
-80°C freezer
-
Ultracentrifuge and rotors
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Reagents for triglyceride hydrolysis and fatty acid methylation (e.g., methanolic HCl)
-
Internal standards (e.g., deuterated methyl heptadecanoate)[13]
-
GC-MS system
Procedure:
-
Subject Preparation: Subjects fast overnight (10-12 hours) before the study. An intravenous catheter is placed for blood sampling.
-
Tracer Administration: A baseline blood sample is collected. Subjects then drink a bolus of deuterated water (e.g., 0.7 g/kg of estimated body water).[3] To maintain a plateau of deuterium enrichment in body water, subjects may be given water containing a lower concentration of ²H₂O to drink ad libitum throughout the study.[3]
-
Blood Sampling: Blood samples (e.g., 10 mL) are collected into EDTA tubes at regular intervals (e.g., every 4 hours for 24-48 hours).[3]
-
Plasma Separation: Blood samples are centrifuged at 4°C to separate plasma. Plasma is stored at -80°C until analysis.
-
VLDL Isolation: VLDL is isolated from plasma by sequential ultracentrifugation.
-
Lipid Extraction and Derivatization:
-
Total lipids are extracted from the VLDL fraction using a chloroform:methanol mixture.
-
The triglyceride fraction is isolated by thin-layer chromatography.
-
Triglycerides are hydrolyzed, and the resulting fatty acids are converted to fatty acid methyl esters (FAMEs) by incubation with methanolic HCl.
-
-
GC-MS Analysis:
-
FAMEs are analyzed by GC-MS to determine the deuterium enrichment in specific fatty acids (e.g., palmitate).[14]
-
Typical GC Parameters: A polar capillary column is used. The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature.
-
Typical MS Parameters: The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used to monitor the M+1 and M+2 isotopologues of the FAMEs of interest.[13]
-
-
Calculation of Fractional DNL: The fractional synthetic rate (FSR) of VLDL-triglyceride is calculated based on the rate of deuterium incorporation into the VLDL-triglyceride pool relative to the deuterium enrichment in body water.[3]
Protocol 2: Measurement of VLDL-Triglyceride Kinetics using Ex Vivo Labeled Deuterated Triglycerides
Objective: To determine the secretion and clearance rates of VLDL-triglycerides.
Materials:
-
Autologous plasma from the study participant
-
[²H₅]-glycerol
-
Sterile saline
-
Plasmapheresis equipment
-
Ultracentrifuge and rotors
-
Syringe pump for infusion
-
GC-MS system
Procedure:
-
Tracer Preparation (Ex Vivo Labeling): This method involves endogenously labeling VLDL-triglycerides with a stable isotope.
-
The participant ingests [U-¹³C₃]glycerol to label the glycerol backbone of newly synthesized VLDL-triglycerides.[15]
-
Several hours later, plasmapheresis is performed to collect a sufficient volume of plasma containing the ¹³C-labeled VLDL.
-
The labeled VLDL is isolated from the plasma via ultracentrifugation and stored under sterile conditions.[15]
-
-
VLDL-TG Kinetics Study:
-
On a separate day, after an overnight fast, the subject receives a primed-continuous infusion of their own ¹³C-labeled VLDL.[15]
-
A priming bolus is given to rapidly achieve isotopic steady state, followed by a constant infusion for several hours.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected at baseline and at regular intervals during the infusion.
-
Plasma is separated, and VLDL is isolated.
-
The enrichment of ¹³C in the glycerol moiety of VLDL-triglycerides is measured by GC-MS.
-
-
Calculation of VLDL-TG Kinetics:
-
The VLDL-triglyceride secretion rate (Ra) is calculated using steady-state isotope dilution equations.[16]
-
The fractional catabolic rate (FCR) and clearance rate can also be determined from the tracer decay curve after stopping the infusion.
-
Conclusion
The use of deuterated triglycerides as stable isotope tracers provides a robust and safe methodology for the detailed investigation of lipid metabolism in the context of diabetes research. The protocols and data presented here offer a framework for researchers to quantify key metabolic fluxes, such as de novo lipogenesis and VLDL-triglyceride kinetics. These powerful techniques are essential for advancing our understanding of the metabolic dysregulation in diabetes and for the development of effective therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Measurement of triglyceride synthesis in humans using deuterium oxide and isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Increased VLDL-Triglyceride Secretion Precedes Impaired Control of Endogenous Glucose Production in Obese, Normoglycemic Men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute effects of insulin in the control of VLDL production in humans. Implications for the insulin-resistant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De Novo Lipogenesis and Cholesterol Synthesis in Humans with Long-Standing Type 1 Diabetes Are Comparable to Non-Diabetic Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Very Low Density Lipoprotein Secretion, Hepatic Steatosis, and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatic insulin signaling regulates VLDL secretion and atherogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 15. Stable isotope tracer dilution for quantifying very low-density lipoprotein-triacylglycerol kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. VLDL-TG kinetics: a dual isotope study for quantifying VLDL-TG pool size, production rates, and fractional oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Fatty Acid Metabolism in Cancer Cells with Propane-1,2,3-triyl tripalmitate-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered lipid metabolism is a hallmark of cancer, characterized by increased fatty acid uptake, synthesis, and storage to meet the demands of rapid proliferation and survival.[1][2] Propane-1,2,3-triyl tripalmitate-d9 (d9-Tripalmitin) is a stable isotope-labeled triglyceride that serves as a powerful tool for tracing the metabolic fate of exogenous fatty acids in cancer cells. This deuterated tracer allows for the precise quantification of fatty acid uptake, trafficking, and incorporation into various lipid species, including storage in lipid droplets and integration into cellular membranes.[3] These application notes provide detailed protocols for utilizing d9-Tripalmitin to investigate fatty acid metabolism in cancer cell lines, coupled with mass spectrometry-based analysis.
Principle of the Method
Cancer cells can acquire fatty acids from their environment, which are then utilized for energy production through β-oxidation or stored as neutral lipids in lipid droplets.[4][5] d9-Tripalmitin, when supplied to cancer cells in culture, is taken up and hydrolyzed into deuterated palmitic acid (d9-palmitate) and glycerol. The d9-palmitate can then be traced as it is incorporated into various metabolic pathways. By using mass spectrometry to detect the deuterium-labeled lipids, researchers can quantify the dynamic changes in fatty acid metabolism in response to different experimental conditions or therapeutic interventions. This method offers a direct measure of exogenous fatty acid utilization, providing valuable insights into the metabolic reprogramming of cancer cells.
Data Presentation
The following tables present illustrative quantitative data that can be obtained from tracing experiments using this compound. The data shown here is hypothetical and representative of typical results from stable isotope tracing studies in cancer cell lines.
Table 1: Uptake and Incorporation of d9-Palmitate into Major Lipid Classes in Cancer Cells
| Cell Line | Treatment | d9-Palmitate Uptake (pmol/10^6 cells/hr) | d9-Triglycerides (pmol/10^6 cells) | d9-Phospholipids (pmol/10^6 cells) | d9-Cholesteryl Esters (pmol/10^6 cells) |
| MCF-7 | Control | 150.5 ± 12.3 | 85.2 ± 7.8 | 45.1 ± 4.2 | 20.2 ± 2.5 |
| Drug X | 75.8 ± 8.1 | 35.6 ± 4.5 | 28.9 ± 3.1 | 11.3 ± 1.8 | |
| MDA-MB-231 | Control | 280.2 ± 25.6 | 160.7 ± 15.4 | 90.3 ± 9.8 | 29.2 ± 3.1 |
| Drug X | 145.3 ± 18.9 | 78.4 ± 9.2 | 55.6 ± 6.7 | 11.3 ± 1.9 | |
| A549 | Control | 190.7 ± 18.5 | 110.9 ± 11.2 | 60.8 ± 6.5 | 19.0 ± 2.1 |
| Drug X | 98.2 ± 10.1 | 50.1 ± 5.9 | 35.4 ± 4.3 | 12.7 ± 1.5 |
Table 2: Fatty Acid Oxidation of d9-Palmitate in Cancer Cells
| Cell Line | Treatment | d9-Palmitate Oxidation Rate (pmol/mg protein/hr) |
| MCF-7 | Control | 50.1 ± 5.5 |
| Drug Y | 85.7 ± 9.2 | |
| MDA-MB-231 | Control | 35.8 ± 4.1 |
| Drug Y | 60.2 ± 7.3 | |
| HepG2 | Control | 70.4 ± 8.2 |
| Drug Y | 110.9 ± 12.5 |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (d9-Tripalmitin)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of d9-Tripalmitin-BSA Complex:
-
Prepare a stock solution of d9-Tripalmitin in ethanol.
-
In a sterile tube, add the desired amount of d9-Tripalmitin stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Resuspend the dried d9-Tripalmitin in a pre-warmed (37°C) solution of 10% fatty acid-free BSA in serum-free culture medium to the desired final concentration (e.g., 100 µM).
-
Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
-
Cell Labeling:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add the d9-Tripalmitin-BSA complex containing medium to the cells.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any remaining extracellular tracer.
-
Harvest the cells by scraping in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C for lipid extraction.
-
Protocol 2: Lipid Extraction from Labeled Cancer Cells
Materials:
-
Cell pellet from Protocol 1
-
Methanol (ice-cold)
-
Chloroform (ice-cold)
-
0.9% NaCl solution (ice-cold)
-
Centrifuge tubes
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold methanol.
-
Add 2 mL of ice-cold chloroform and vortex vigorously for 1 minute.
-
Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent (e.g., chloroform:methanol 2:1) for mass spectrometry analysis.
Protocol 3: Analysis of d9-Labeled Lipids by Mass Spectrometry
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
General LC-MS Procedure:
-
Chromatographic Separation: Separate the lipid classes using a suitable LC column (e.g., C18 column).
-
Mass Spectrometry Analysis:
-
Perform analysis in both positive and negative ion modes to detect a wide range of lipid species.
-
Use high-resolution mass spectrometry to accurately identify and quantify the d9-labeled lipids based on their specific mass-to-charge ratio (m/z).
-
The incorporation of nine deuterium atoms will result in a mass shift of +9 Da for palmitic acid and lipids containing it.
-
-
Data Analysis:
-
Identify and quantify the isotopologues of palmitate and various complex lipids.
-
Calculate the fractional enrichment of the d9-label in different lipid pools.
-
Normalize the data to cell number or total protein content for comparison between samples.
-
Visualization of Pathways and Workflows
Caption: Metabolic fate of d9-Tripalmitate in cancer cells.
Caption: Experimental workflow for tracing fatty acid metabolism.
References
- 1. Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nuclear Magnetic Resonance Spectroscopy of Propane-1,2,3-triyl tripalmitate-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopy analysis of Propane-1,2,3-triyl tripalmitate-d9. This deuterated internal standard is a valuable tool in metabolic research and drug development for the quantitative analysis of triglycerides and fatty acid metabolism. These guidelines will cover sample preparation, NMR data acquisition, and spectral interpretation, enabling researchers to effectively utilize this stable isotope-labeled compound in their studies.
Introduction
Propane-1,2,3-triyl tripalmitate, or tripalmitin, is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of palmitic acid.[1] Its deuterated isotopologue, this compound, serves as an essential internal standard and tracer in various analytical applications, including mass spectrometry and NMR spectroscopy.[2][3] In drug development and metabolic research, tracing the fate of lipids is crucial for understanding disease mechanisms and the efficacy of therapeutic interventions. The use of stable isotope-labeled compounds like tripalmitin-d9 allows for the precise quantification of metabolic fluxes and the elucidation of complex biological pathways.[4]
Applications
-
Metabolic Tracer Studies: this compound can be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of dietary fats. By monitoring the incorporation of the deuterated glycerol backbone and/or fatty acyl chains into various lipid pools, researchers can quantify the dynamics of triglyceride metabolism in vivo.[4]
-
Quantitative NMR (qNMR): As an internal standard, tripalmitin-d9 enables the accurate quantification of unlabeled tripalmitin and other lipids in complex biological matrices such as plasma, tissues, and cell extracts.[2][3] The distinct NMR signals of the deuterated standard, which are shifted away from the signals of the non-deuterated analytes, allow for precise integration and concentration determination.
-
Drug Development: In the development of drugs targeting lipid metabolism, tripalmitin-d9 can be employed to assess the on-target and off-target effects of new chemical entities. For instance, it can be used to measure changes in triglyceride synthesis, storage, and breakdown in response to drug treatment.
Chemical Structure and Predicted NMR Spectral Data
The exact position of the nine deuterium atoms in "this compound" can vary depending on the synthesis. A common labeling pattern involves the deuteration of the glycerol backbone (5 positions) and the α-methylene groups of two of the palmitoyl chains (4 positions). The following data is based on this predicted structure and referenced from the unlabeled tripalmitin.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.26 | m | CH of glycerol backbone (protonated position) |
| ~4.30 - 4.10 | m | CH₂ of glycerol backbone (protonated positions) |
| ~2.31 | t | α-CH₂ of palmitoyl chain (protonated) |
| ~1.61 | m | β-CH₂ of palmitoyl chains |
| ~1.25 | br s | (CH₂)n of palmitoyl chains |
| ~0.88 | t | CH₃ of palmitoyl chains |
Note: Signals corresponding to the deuterated positions will be absent in the ¹H NMR spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~173.3, 172.8 | C=O (ester carbonyl) |
| ~68.9 | CH of glycerol backbone |
| ~62.1 | CH₂ of glycerol backbone |
| ~34.2, 34.0 | α-CH₂ of palmitoyl chains |
| ~31.9 | Methylene adjacent to terminal methyl |
| ~29.7 - 29.1 | (CH₂)n of palmitoyl chains |
| ~24.9 | β-CH₂ of palmitoyl chains |
| ~22.7 | Methylene adjacent to terminal methyl |
| ~14.1 | CH₃ of palmitoyl chains |
Note: Carbon signals attached to deuterium will exhibit splitting due to C-D coupling and will have significantly lower intensity in proton-decoupled ¹³C NMR spectra.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol outlines the steps for preparing a lipid sample for NMR analysis using this compound as an internal standard.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma, cell lysate)
-
This compound solution of known concentration
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
Glass vials and Pasteur pipettes
-
Vortex mixer
-
Centrifuge
-
5 mm NMR tubes
Procedure:
-
Lipid Extraction: Perform a lipid extraction from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the extracted lipid sample. The amount of internal standard should be chosen to be within the same order of magnitude as the expected concentration of the analyte.
-
Solvent Evaporation: Evaporate the solvent from the lipid extract and internal standard mixture under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid film in 600 µL of deuterated chloroform (CDCl₃) containing TMS.
-
Homogenization: Vortex the sample thoroughly to ensure complete dissolution of the lipids.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette.[5][6][7]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: ¹H NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR spectrometer
Parameters:
-
Pulse Program: zg30 or equivalent
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 64-128 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (D1): 5 s (ensure full relaxation for quantification)
-
Acquisition Time (AQ): ≥ 3 s
-
Spectral Width (SW): 20 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 5 ppm)
Protocol 3: ¹³C NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe
Parameters:
-
Pulse Program: zgpg30 or equivalent with proton decoupling
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 s
-
Acquisition Time (AQ): ≥ 1 s
-
Spectral Width (SW): 250 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 100 ppm)
Data Analysis and Quantification
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integration: Integrate the characteristic signals of the analyte and the internal standard. For tripalmitin, the signal from the glyceryl CH proton (around 5.26 ppm) or the α-CH₂ protons (around 2.31 ppm) can be used. For the deuterated standard, a remaining proton signal on the glycerol backbone or a specific signal from a non-deuterated portion of the molecule would be used.
-
Quantification: Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
analyte = The compound of interest
-
IS = Internal Standard (this compound)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative NMR analysis.
Metabolic Pathway of Tripalmitin
Caption: Digestion and resynthesis of tripalmitin.
References
- 1. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. researchgate.net [researchgate.net]
Application Note: A Guide to Sample Preparation for Quantitative Lipidomics Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field providing crucial insights into cellular physiology and pathology.[1] Mass spectrometry (MS) is the primary analytical technique for identifying and quantifying the lipidome.[1][2] However, the accuracy and reliability of quantitative lipidomics data are highly dependent on the sample preparation workflow.[3][4] Variations during sample preparation, such as sample loss during extraction and matrix effects during analysis, can significantly impact the results.[5][6][7]
The use of internal standards is critical for correcting these variations.[4][8] Deuterated lipids are considered the gold standard for internal standards in quantitative lipidomics.[9] These are stable, non-radioactive isotopes of lipids where some hydrogen atoms have been replaced by deuterium.[9] Since they are chemically and physically similar to their endogenous counterparts, they co-elute during chromatography and experience similar ionization efficiencies, allowing for accurate correction of analytical variability.[4][9] This application note provides detailed protocols for sample preparation in lipidomics using deuterated internal standards, along with data presentation guidelines and workflow visualizations.
Principle of Stable Isotope Dilution with Deuterated Standards
Stable isotope dilution (SID) is a highly accurate method for quantifying molecules.[5][6] In this technique, a known amount of a stable isotope-labeled standard (e.g., a deuterated lipid) is added to the sample at the beginning of the preparation process.[5][6][10] This "spiked" standard goes through the entire workflow alongside the endogenous analyte. By measuring the ratio of the endogenous lipid to the deuterated internal standard in the final analysis, the initial concentration of the endogenous lipid can be accurately calculated.[10] This ratio remains constant even if there is sample loss during preparation.[10]
Caption: Principle of quantification using deuterated internal standards.
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is adapted from methods for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular lipids.[5][6][11]
Materials:
-
Phosphate-buffered saline (PBS)
-
Chloroform/Methanol (2:1, v/v)
-
Diethyl ether
-
Potassium hydroxide (KOH) in 80% Methanol (0.4N)
-
Concentrated Hydrochloric acid (HCl)
-
Acetonitrile (ACN)
-
Deuterated internal standard mix (ISM) in ACN (e.g., 100 pg/μL)
-
Lipid standard mix (SM) in ACN for calibration curve
-
Glass centrifuge tubes (10 mL)
-
Nitrogen gas evaporator
-
Shaker
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells (~1 x 10^7), collect the cell media into a 10 mL glass centrifuge tube.[11]
-
Wash the cells twice with PBS.[11]
-
Add 1 mL of PBS to the plate, scrape the cells, and transfer to a new 10 mL glass centrifuge tube.[11]
-
Spin down the cell suspension at 1935 x g for 5 minutes. Discard the supernatant, add 2 mL of PBS, and vortex briefly.[11]
-
-
Lipid Extraction (Free Lipids from Media):
-
To the collected media, add a known amount of the deuterated internal standard mix (ISM).[5]
-
Allow the ISM to equilibrate for 10 minutes.[11]
-
Add 5 mL of diethyl ether and shake at low speed for 30 minutes at room temperature.[11]
-
Centrifuge at 1935 x g for 10 minutes.[11]
-
Transfer the upper organic phase to a new glass tube and dry under a stream of nitrogen.[11]
-
-
Lipid Extraction (Esterified Lipids from Cells):
-
Saponification (for esterified lipids):
-
Sample Reconstitution:
Protocol 2: Lipid Extraction from Plasma (Folch Method)
This is a widely used liquid-liquid extraction method for plasma samples.[8][12]
Materials:
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Deuterated internal standard mix (ISM)
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add a known amount of the deuterated ISM to the plasma.
-
-
Lipid Extraction:
-
Add 3 mL of Chloroform/Methanol (2:1) to the plasma sample.
-
Vortex thoroughly for 1 minute.
-
Incubate at room temperature for 30 minutes.
-
-
Phase Separation:
-
Lipid Collection:
-
Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.[8]
-
Transfer to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the collected lipid extract under a stream of nitrogen.[8]
-
Reconstitute the dried lipids in a solvent compatible with your LC-MS system.
-
Quantitative Data Presentation
For accurate quantification, a calibration curve should be prepared for each batch of samples.
Table 1: Preparation of Calibration Standards
| Standard ID | Concentration of Standard Mix (SM) | Volume of SM (µL) | Final Concentration (pg/µL) |
| 1 | 1 pg/µL | 10 | 1 |
| 2 | 2 pg/µL | 10 | 2 |
| 3 | 5 pg/µL | 10 | 5 |
| 4 | 10 pg/µL | 10 | 10 |
| 5 | 20 pg/µL | 10 | 20 |
| 6 | 50 pg/µL | 10 | 50 |
| 7 | 100 pg/µL | 10 | 100 |
This table is based on the preparation of a 7-point calibration curve as described in the literature.[11]
Table 2: Comparison of Internal Standard Performance
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Hydrogen atoms are replaced by deuterium. | Co-elute closely with the endogenous analyte, corrects for matrix effects.[4] | Potential for isotopic scrambling, slight retention time shift.[4] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced with ¹³C. | Chemically identical to the analyte, minimal isotope effect. | Can be more expensive than deuterated standards. |
| Odd-Chain Lipids | Contain fatty acid chains not naturally abundant in the sample. | Distinguishable by mass from endogenous lipids. | May not behave identically to all endogenous lipids during extraction and ionization. |
Visualizations
Experimental Workflow
References
- 1. Lipidomics 101: Workflow, Techniques, Applications & Pitfalls- MetwareBio [metwarebio.com]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular lipid extraction for targeted stable isotope dilution liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Navigating the Challenges of Propane-1,2,3-triyl tripalmitate-d9 Solubility: A Technical Guide
For researchers, scientists, and drug development professionals utilizing Propane-1,2,3-triyl tripalmitate-d9 as an internal standard or tracer, achieving complete and consistent solubilization is a critical first step for accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during experimental workflows.
This compound, a deuterated form of tripalmitin, is a nonpolar lipid. Its solubility is therefore highest in nonpolar organic solvents. However, various factors, from solvent choice and temperature to handling techniques, can significantly impact its dissolution. This guide offers practical solutions and detailed protocols to overcome these hurdles.
Troubleshooting Guide: Common Solubility Issues and Solutions
Researchers may encounter several issues when attempting to dissolve this compound. The following section provides a systematic approach to troubleshooting these problems.
Issue 1: The Compound is Not Dissolving or is Only Partially Soluble.
Potential Cause: The solvent may not be appropriate for this nonpolar lipid.
Solution:
-
Solvent Selection: this compound, like its non-deuterated counterpart tripalmitin, is readily soluble in nonpolar organic solvents.[1][2][3][4][5] Chloroform, toluene, and diethyl ether are excellent primary choices.[1][2][3][4][5] Dichloromethane is another suitable option. For applications requiring a less nonpolar environment, such as subsequent dilution into a mobile phase for liquid chromatography, solvents like isopropanol can be used, although the initial dissolution may be slower.[6]
-
Temperature: Gentle warming can significantly increase the solubility of triglycerides.[1] A water bath set to a temperature not exceeding the solvent's boiling point is recommended. For instance, when using ethanol, warming can improve solubility.[7]
-
Mechanical Agitation: Sonication or vortexing can aid in the dissolution process by breaking down aggregates and increasing the surface area of the solute exposed to the solvent.[1]
Issue 2: The Solution Appears Cloudy or a Precipitate Forms Upon Standing.
Potential Cause: The solution may be supersaturated, or the temperature may have decreased, causing the compound to fall out of solution.
Solution:
-
Re-dissolution: Gently warm the solution while vortexing or sonicating to bring the compound back into solution.[1]
-
Solvent Volume: If precipitation persists, it may be necessary to increase the volume of the solvent to create a less concentrated solution.
-
Storage Conditions: Store stock solutions at a stable temperature. For long-term storage, it is advisable to store solutions of deuterated lipids at -20°C in glass vials with Teflon-lined caps to prevent solvent evaporation and contamination from plasticizers.[1]
Issue 3: Low Recovery of the Internal Standard in Analytical Methods (e.g., LC-MS).
Potential Cause: This can be due to incomplete initial solubilization, adsorption of the analyte to surfaces, or degradation.
Solution:
-
Ensure Complete Dissolution: Visually inspect the stock solution to confirm that no particulate matter is present before making further dilutions.
-
Use Appropriate Labware: The hydrophobic nature of this compound can lead to its adsorption onto plastic surfaces.[3] It is crucial to use glass vials and pipettes with Teflon-lined caps for all handling and storage of the standard.[1]
-
Minimize Degradation: Avoid exposing the compound to high heat or strong acids and bases, which could potentially cause hydrolysis of the ester linkages.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Based on the properties of its non-deuterated analog, the most effective solvents are nonpolar organic solvents. Chloroform, toluene, and diethyl ether are highly recommended for preparing stock solutions.[1][2][3][4][5]
Q2: I need to introduce the standard into an aqueous-based mobile phase for LC-MS. How can I do this without it precipitating?
A2: Prepare a concentrated stock solution in a miscible organic solvent like isopropanol or a mixture of dichloromethane and methanol.[6][8] This stock solution can then be diluted to the final working concentration in the mobile phase. It is crucial to ensure the final concentration of the organic solvent in the mobile phase is sufficient to maintain the solubility of the lipid.
Q3: Does the deuteration of this compound affect its solubility compared to non-deuterated tripalmitin?
A3: While deuteration can subtly alter the physical properties of lipids, such as phase transition temperatures, for most routine analytical purposes, the solubility of deuterated and non-deuterated lipids in organic solvents is considered to be very similar.[9]
Q4: What is the recommended procedure for preparing a stock solution?
A4: Please refer to the detailed Standard Operating Procedure provided in the "Experimental Protocols" section below.
Quantitative Solubility Data
| Solvent | Temperature | Solubility | Reference |
| Chloroform | Room Temperature | Soluble | [2][4] |
| Toluene | Room Temperature | Soluble | |
| Diethyl Ether | Room Temperature | Soluble | [2][4] |
| Benzene | Room Temperature | Soluble | [2] |
| Ethanol | 25°C | ~0.02 g / 100g | [7] |
| Ethanol | 50°C | ~0.1 g / 100g | [7] |
| Ethanol | 75°C | ~0.5 g / 100g | [7] |
| Water | Room Temperature | Insoluble | [2][4] |
Experimental Protocols
Standard Operating Procedure (SOP) for the Preparation of a this compound Stock Solution for LC-MS Internal Standard
1. Objective: To prepare a 1 mg/mL stock solution of this compound in chloroform.
2. Materials:
- This compound (solid)
- Chloroform (HPLC or MS grade)
- Glass volumetric flask (e.g., 1 mL or 5 mL) with a ground-glass stopper
- Glass Pasteur pipette or syringe
- Analytical balance
- Vortex mixer
- Ultrasonic bath
3. Procedure:
- Equilibration: Allow the vial containing the solid this compound to come to room temperature before opening to prevent condensation of atmospheric moisture.[1]
- Weighing: Accurately weigh the desired amount of the solid compound directly into the glass volumetric flask.
- Solvent Addition: Using a clean glass pipette or syringe, add a portion of the chloroform to the volumetric flask, ensuring not to fill to the mark.
- Dissolution:
- Stopper the flask and gently swirl to wet the solid.
- Vortex the flask for 30-60 seconds to aid dissolution.
- If the solid does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 40°C) can also be applied if necessary.
- Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add chloroform to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
- Homogenization: Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.
- Storage: Transfer the stock solution to a clean, amber glass vial with a Teflon-lined cap. Store at -20°C.
Visualizing the Troubleshooting Workflow
To further assist in diagnosing solubility issues, the following diagram outlines a logical workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Optimizing collision energy for triglyceride fragmentation in mass spec
Answering your questions about optimizing mass spectrometry for drug development.
Technical Support Center: Triglyceride Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of triglycerides (TGs).
Frequently Asked Questions (FAQs)
A list of common questions regarding the optimization of collision energy for triglyceride fragmentation.
Q1: What is a good starting point for collision energy (CE) when analyzing triglycerides?
A good starting point depends on the instrument, the type of adduct ion, and the desired fragments. For Higher-Energy Collisional Dissociation (HCD) on Orbitrap instruments, a stepped or alternating energy approach is often effective. For instance, lower energies (e.g., 30 eV) are used to generate diacylglycerol (DAG) fragments, while higher energies (e.g., 60 eV) are required to produce fatty acyl (FA) fragments[1][2]. For Collision-Induced Dissociation (CID) on an ion-trap instrument analyzing sodiated adducts ([M+Na]+), a normalized collision energy of 25 (arbitrary units) has been successfully used as a starting point[3]. It is highly recommended to perform a collision energy ramping experiment for your specific analytes and instrument to determine the optimal settings empirically.
Q2: What is the difference between CID and HCD for triglyceride fragmentation?
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common techniques used to fragment ions, but they operate differently.[4][5]
-
CID (in an ion trap) is a resonant excitation technique. It involves slowly heating precursor ions through multiple low-energy collisions with an inert gas[6]. This process is highly efficient for generating primary fragment ions but can be limited by a low-mass cutoff, where low m/z fragments are ejected from the trap and not detected.
-
HCD is a non-resonant, "beam-type" fragmentation technique that occurs in a dedicated collision cell external to the C-trap of an Orbitrap mass spectrometer[5]. Ions are accelerated to a higher kinetic energy and undergo fragmentation in a shorter timeframe[4]. This results in a broader range of fragments, including secondary and low-mass ions, providing a richer fragmentation spectrum[4][7].
Q3: How does the choice of adduct ([M+NH₄]⁺ vs. [M+Na]⁺) affect fragmentation?
The choice of cationizing agent significantly influences the fragmentation pathway and the energy required.
-
Ammoniated Adducts ([M+NH₄]⁺): These are frequently used in LC-MS methods[8]. They are generally less stable and fragment more readily at lower collision energies, typically yielding product ions from the neutral loss of a fatty acid and ammonia ([M+NH₄ – (RCOOH + NH₃)]⁺) as well as acylium ions ([RCO]⁺)[9].
-
Sodiated Adducts ([M+Na]⁺): These adducts are more stable and require significantly higher collision energy to induce fragmentation[9]. Their fragmentation patterns typically include losses of fatty acids ([M+Na−RCOOH]⁺) and sometimes losses of fatty acyl substituents as their sodium salts[9]. Quantitative fragmentation trends are adduct-specific[10].
Q4: What is Normalized Collision Energy (NCE) and why is it used?
Normalized Collision Energy (NCE) is a setting used predominantly on Thermo Scientific Orbitrap instruments to standardize fragmentation across different precursor ions[6][11]. The optimal collision energy required to fragment an ion is linearly dependent on its mass-to-charge ratio (m/z)[11]. NCE automatically scales the applied voltage based on the precursor's m/z and charge, ensuring that ions across a wide mass range are fragmented with appropriate energy[11]. This provides more consistent fragmentation efficiency and generates reproducible spectra, which is particularly useful in data-dependent experiments analyzing compounds with widely different masses[11][12].
Q5: Can I determine the position of fatty acids (regioisomers) using CID or HCD?
Determining the exact position of fatty acids on the glycerol backbone (sn-position) is challenging but can be partially achieved. The fragmentation pattern of ammoniated TGs can show a preferential loss of fatty acids from the sn-1/3 positions compared to the sn-2 position[8]. By carefully analyzing the relative intensities of the resulting DAG fragment ions, one can infer the regioisomeric structure. However, these trends are highly specific to the instrument and adduct type and require careful calibration with standards[10]. For unambiguous identification, more advanced techniques such as ozone-induced dissociation (OzID) may be necessary[3].
Troubleshooting Guide
Use this guide to diagnose and resolve common issues during triglyceride fragmentation experiments.
| Problem / Question | Possible Cause | Recommended Solution |
| Why is my precursor ion signal weak or absent? | 1. Poor ionization efficiency in the source. 2. Incorrect mobile phase composition. 3. Sample concentration is too low. | 1. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). 2. Ensure the presence of a cationizing agent (e.g., ammonium formate for [M+NH₄]⁺, sodium acetate for [M+Na]⁺) in the mobile phase or infusion solvent. 3. Concentrate the sample or inject a larger volume. |
| Why am I seeing the precursor ion but no fragment ions? | 1. Collision energy is too low. 2. The chosen adduct is very stable (e.g., [M+Na]⁺). | 1. Perform a collision energy ramp experiment to find the optimal value. Increase the CE in steps of 5-10 eV/NCE units. 2. Sodiated adducts require significantly more energy to fragment than ammoniated adducts[9]. Ensure the applied energy is sufficient. |
| Why do I only see diacylglycerol (DAG) fragments and no fatty acyl (FA) fragments? | Collision energy is sufficient to break one ester bond but not high enough for further fragmentation. | Increase the collision energy. Generating FA fragments often requires higher energy (e.g., ~60 eV with HCD) compared to DAG fragments (e.g., ~30 eV with HCD)[1][2]. Consider using a stepped or alternating CE acquisition method. |
| Why are my fragment ion intensities not reproducible between runs? | 1. Fluctuations in source conditions. 2. Collision energy is not optimized or standardized. 3. Instability of the spray or infusion. | 1. Allow the mass spectrometer source to stabilize before analysis. 2. Use Normalized Collision Energy (NCE) if available on your instrument to ensure consistent fragmentation across different masses and runs[11]. 3. Check for clogs in the sample line and ensure a steady flow rate during direct infusion. |
Data & Protocols
Table 1: Comparison of Common Fragmentation Techniques for Triglycerides
| Feature | Collision-Induced Dissociation (CID) in Ion Trap | Higher-Energy Collisional Dissociation (HCD) |
| Mechanism | Resonant excitation; multiple low-energy collisions[4][6]. | Beam-type; non-resonant activation in a dedicated cell[4][5]. |
| Typical Fragments | Primarily b- and y-type ions from peptides; for TGs, primarily DAG fragments from neutral loss[6][13]. | Generates a richer spectrum, including low-mass ions[4][7]. Good for observing both DAG and FA fragments. |
| Low-Mass Cutoff | Yes, fragments below ~28-33% of the precursor m/z may be lost[6]. | No low-mass cutoff, allowing detection of small fragment ions[5][14]. |
| Common Application | General fragmentation of small molecules and peptides; MSⁿ workflows[6]. | Proteomics, metabolomics, and lipidomics where comprehensive fragmentation is desired[6]. |
| Energy Input | Generally considered "low energy"[7]. | Higher energy input leads to more extensive fragmentation[7]. |
Table 2: Representative Collision Energy Values for Triglyceride Analysis
Note: These values are starting points and should be optimized for your specific instrument and experimental setup.
| Analyte / Adduct | Instrument Type | Fragmentation Mode | Collision Energy | Resulting Fragments | Reference |
| TG (50:0) as [M+NH₄]⁺ | Orbitrap (Exactive) | HCD | 30 eV | Diacylglycerol (DAG) fragments | [1][2] |
| TG (50:0) as [M+NH₄]⁺ | Orbitrap (Exactive) | HCD | 60 eV | Fatty Acyl (FA) fragments | [1][2] |
| Isomeric TGs as [M+Na]⁺ | Ion Trap | CID | 25 (Normalized CE) | DAG fragments for isomer differentiation | [3] |
| TG (16:0/20:4/18:1) as [M+Li]⁺ | Triple Quadrupole | CID | 32 eV | Neutral losses of fatty acids and lithium carboxylates | [8] |
Experimental Protocol: Collision Energy Optimization Ramp
This protocol outlines a general procedure for determining the optimal collision energy for a specific triglyceride standard using direct infusion.
-
Standard Preparation:
-
Prepare a stock solution of your triglyceride standard (e.g., 1 mg/mL) in a suitable organic solvent like isopropanol or chloroform/methanol (2:1, v/v).
-
Prepare a working solution by diluting the stock to a final concentration of 1-10 µM in an infusion solvent (e.g., methanol/isopropanol 1:1) containing an appropriate cationizing agent (e.g., 5 mM ammonium acetate).
-
-
Mass Spectrometer Setup:
-
Set up the instrument for direct infusion via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (capillary voltage, gas flows, temperature) to achieve a stable and intense signal for the precursor ion of interest (e.g., [M+NH₄]⁺ or [M+Na]⁺).
-
Set the instrument to MS/MS mode. Select the m/z of your precursor ion with an isolation window of ~1-2 Da.
-
-
Collision Energy Ramp Acquisition:
-
Create an acquisition method where the collision energy is ramped across a relevant range.
-
For HCD, a range of 10 to 80 eV in steps of 5 or 10 eV is a good starting point.
-
For CID (using NCE), a range of 10 to 60 in steps of 5 is appropriate.
-
Acquire data for at least 1-2 minutes to ensure signal averaging.
-
-
Data Analysis:
-
Import the acquired data into your analysis software.
-
Generate an extracted ion chromatogram (XIC) for the precursor ion and key expected fragment ions.
-
Plot the intensity of each fragment ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the highest intensity for the fragment ion(s) of interest. Note that different fragments (e.g., DAG vs. FA) will likely have different optima.
-
Visualizations
Workflow for Collision Energy Optimization
Caption: A flowchart illustrating the key steps for optimizing collision energy.
Troubleshooting Logic: Low Fragment Ion Intensity
Caption: A decision tree for troubleshooting low MS/MS fragment ion intensity.
References
- 1. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. Collision-Based Ion-activation and Dissociation - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. support.proteomesoftware.com [support.proteomesoftware.com]
- 14. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Triglyceride Analysis by Mass Spectrometry
Welcome to the technical support center for triglyceride analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent in-source fragmentation of triglycerides during mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for triglyceride analysis?
In-source fragmentation is the unintended breakdown of analyte ions, in this case, triglycerides, within the ion source of the mass spectrometer before they reach the mass analyzer.[1][2][3] This phenomenon can lead to several analytical challenges:
-
Misidentification of Species: Fragment ions can be mistaken for other endogenous lipid species, leading to incorrect compound identification.[1][4]
-
Inaccurate Quantification: The fragmentation of the target triglyceride ion reduces its signal intensity, resulting in an underestimation of its concentration.[1][2] Conversely, fragment ions that correspond to other naturally present lipids can lead to their overestimation.[2]
-
Increased Spectral Complexity: The presence of additional fragment ions complicates the mass spectrum, making data analysis and interpretation more challenging.[1]
Q2: What are the primary causes of in-source fragmentation of triglycerides?
In-source fragmentation of triglycerides primarily occurs due to excess energy being transferred to the ions in the ion source.[5] The main contributing factors include:
-
High Ion Source Temperature: Elevated temperatures in the electrospray ionization (ESI) source can provide enough thermal energy to break the ester bonds of triglycerides.[1][5]
-
High Voltages: Aggressive voltage settings, such as the cone voltage, declustering potential, or fragmentor voltage, can accelerate ions and cause them to collide with gas molecules, leading to fragmentation.[5][6]
-
Ion Source Design: The physical design of the ion source and the pressure difference between the atmospheric pressure region and the vacuum region of the mass spectrometer can influence the extent of fragmentation.[2][3]
-
Mobile Phase Composition: While less common for triglycerides, certain mobile phase additives can sometimes influence ion stability.
Q3: How can I detect if in-source fragmentation of my triglycerides is occurring?
Identifying in-source fragmentation involves careful examination of your mass spectra and experimental data. Look for the following signs:
-
Appearance of Diglyceride-like Fragments: A common fragmentation pathway for triglycerides is the neutral loss of a fatty acid chain, resulting in a diacylglycerol (DAG)-like fragment.[4]
-
Correlation with Source Parameters: If the intensity of suspected fragment ions increases with higher source temperatures or cone voltages, it is a strong indication of in-source fragmentation.[1]
-
Comparison with Standards: Analyzing a pure triglyceride standard under your experimental conditions can help you identify its characteristic in-source fragments.[4]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and mitigate in-source fragmentation of triglycerides.
Issue: Suspected In-Source Fragmentation of Triglycerides
This guide will walk you through the steps to confirm and reduce in-source fragmentation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting triglyceride in-source fragmentation.
Experimental Protocols
Protocol 1: Optimization of Ion Source Parameters to Minimize Triglyceride Fragmentation
This protocol outlines a systematic approach to optimizing key ESI source parameters.
Objective: To determine the optimal source temperature and cone/declustering voltage that maximizes the intact triglyceride signal while minimizing fragmentation.
Materials:
-
A pure triglyceride standard solution (e.g., Triolein in isopropanol:acetonitrile 1:1)
-
Your LC-MS system
Procedure:
-
Initial Setup:
-
Infuse the triglyceride standard directly into the mass spectrometer at a constant flow rate.
-
Set your mass spectrometer to acquire full scan data in the appropriate mass range for your triglyceride.
-
Start with the instrument manufacturer's recommended source parameters.
-
-
Temperature Optimization:
-
Set the cone/declustering voltage to a low, conservative value (e.g., 20 V).
-
Begin with a low source temperature (e.g., 200 °C).
-
Acquire a mass spectrum and record the intensity of the intact triglyceride ion and any suspected fragment ions (e.g., the neutral loss of one fatty acid).
-
Increase the source temperature in increments (e.g., 25 °C) and repeat the acquisition.
-
Continue this process up to a maximum temperature (e.g., 400 °C).
-
-
Voltage Optimization:
-
Set the source temperature to the optimal value determined in the previous step (the temperature that gives good signal for the intact triglyceride without a significant increase in fragmentation).
-
Begin with a low cone/declustering voltage (e.g., 15 V).
-
Acquire a mass spectrum and record the intensities of the intact and fragment ions.
-
Increase the voltage in small increments (e.g., 5 V) and repeat the acquisition.
-
Continue until you observe a significant increase in the fragment ion intensity relative to the intact triglyceride ion.
-
-
Data Analysis and Parameter Selection:
-
Plot the intensity of the intact triglyceride and the key fragment ion as a function of temperature and voltage.
-
Select the temperature and voltage settings that provide the best signal-to-noise ratio for the intact triglyceride while keeping the relative abundance of the fragment ion to a minimum.
-
Data Presentation
Table 1: Effect of Source Temperature on Triglyceride (Triolein) Fragmentation
| Source Temperature (°C) | Intact TG Intensity (counts) | DAG-like Fragment Intensity (counts) | Fragmentation Ratio (%) |
| 250 | 1.5 x 10⁷ | 8.2 x 10⁴ | 0.55 |
| 300 | 1.8 x 10⁷ | 1.5 x 10⁵ | 0.83 |
| 350 | 1.6 x 10⁷ | 5.1 x 10⁵ | 3.19 |
| 400 | 1.2 x 10⁷ | 1.1 x 10⁶ | 9.17 |
Fragmentation Ratio = (Fragment Intensity / (Intact TG Intensity + Fragment Intensity)) x 100
Table 2: Effect of Cone Voltage on Triglyceride (Triolein) Fragmentation
| Cone Voltage (V) | Intact TG Intensity (counts) | DAG-like Fragment Intensity (counts) | Fragmentation Ratio (%) |
| 20 | 1.7 x 10⁷ | 9.5 x 10⁴ | 0.56 |
| 30 | 1.9 x 10⁷ | 2.1 x 10⁵ | 1.10 |
| 40 | 1.8 x 10⁷ | 6.3 x 10⁵ | 3.50 |
| 50 | 1.4 x 10⁷ | 1.5 x 10⁶ | 10.71 |
Fragmentation Ratio = (Fragment Intensity / (Intact TG Intensity + Fragment Intensity)) x 100
Signaling Pathways and Logical Relationships
Diagram: Factors Influencing In-Source Fragmentation
This diagram illustrates the key instrumental and experimental parameters that can be adjusted to control the energy transferred to triglyceride ions, thereby influencing the degree of in-source fragmentation.
Caption: Key parameters affecting triglyceride in-source fragmentation.
References
- 1. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
Propane-1,2,3-triyl tripalmitate-d9 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Propane-1,2,3-triyl tripalmitate-d9, along with troubleshooting guides for its use as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure long-term stability and maintain isotopic purity, this compound should be stored under controlled conditions. For optimal stability, it is recommended to store the compound in a freezer at or below -16°C.[1] If the product is supplied as a solid, it should be stored in a desiccator to protect it from moisture.[2] Solutions of the standard should be stored in tightly sealed amber vials to protect from light and prevent solvent evaporation.[2][3]
Q2: How should I handle the compound to prevent degradation and contamination?
Proper handling is crucial to preserve the integrity of the standard. To prevent condensation which can lead to hydrolysis, allow the container to warm to room temperature before opening.[1] All handling should ideally be performed under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation.[3] Use glass, stainless steel, or Teflon-lined equipment for transferring solutions to avoid contamination from plastics.[1]
Q3: What solvents are suitable for dissolving this compound?
High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended for reconstituting and preparing solutions of deuterated standards.[2] It is critical to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with hydrogen, compromising the isotopic purity of the standard.[2][4] The choice of solvent should also be compatible with your analytical method (e.g., LC-MS/MS).
Q4: Can I store the deuterated standard in a solution?
Yes, but with precautions. For short to medium-term storage (weeks to months), solutions in aprotic solvents can be stored at 2-8°C, protected from light.[2] For longer-term storage, it is advisable to store solutions at -20°C or below.[2] However, be cautious of repeated freeze-thaw cycles, which can degrade the compound. It is best practice to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.[5]
Stability and Storage Conditions Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. These are based on general best practices for deuterated lipid standards.
| Form | Storage Temperature | Container | Atmosphere | Light Exposure | Duration |
| Solid (Neat) | ≤ -16°C | Tightly sealed vial within a desiccator | Inert (optional) | Protected from light | Long-term (Years) |
| In Aprotic Solvent | 2-8°C | Tightly sealed amber glass vial | Inert | Protected from light | Short-term (Weeks) |
| In Aprotic Solvent | ≤ -20°C | Tightly sealed amber glass vial | Inert | Protected from light | Long-term (Months) |
Troubleshooting Guide
DOT script for the troubleshooting workflow:
Caption: Troubleshooting workflow for issues with deuterated internal standards.
Issue 1: Poor Signal Intensity in Mass Spectrometry
-
Potential Cause: Degradation of the standard due to improper storage or handling (e.g., oxidation, hydrolysis).[1]
-
Recommended Solution:
-
Potential Cause: Incomplete solubilization of the standard.
-
Recommended Solution:
-
Try gentle warming or sonication to aid dissolution, being cautious as this can promote degradation.[1]
-
Ensure the chosen solvent is appropriate for the lipid.
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
-
Potential Cause: The deuterated internal standard is not co-eluting with the analyte. Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography.[6]
-
Recommended Solution:
-
Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.
-
If separation is observed, consider adjusting the chromatographic method (e.g., using a column with lower resolution).[6]
-
-
Potential Cause: Isotopic exchange (H/D back-exchange) where deuterium atoms are replaced by hydrogen from the solvent or matrix.[4]
-
Recommended Solution:
Issue 3: Unexpected Peaks or Mass Shifts
-
Potential Cause: Contamination from storage containers or handling equipment.
-
Recommended Solution:
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard.
DOT script for the solution preparation workflow:
Caption: Workflow for preparing deuterated standard solutions.
-
Acclimatization: Remove the sealed container of the deuterated standard from the freezer and allow it to warm to ambient laboratory temperature for at least 30 minutes to prevent moisture condensation.[5]
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[3][5]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of the appropriate volume. Add a small amount of the chosen high-purity aprotic solvent (e.g., acetonitrile, methanol) to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution at -20°C.[2]
-
Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature before making further dilutions to create the working solution.
References
Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS
Welcome to our technical support center dedicated to addressing common challenges encountered when using deuterated internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium.[1] Its main function is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Because the D-IS is chemically almost identical to the analyte, it should behave similarly during extraction, chromatography, and ionization.[2][3] By adding a known amount of the D-IS to all samples, calibrators, and quality controls, the ratio of the analyte's response to the D-IS's response is used for quantification, which can lead to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results. It is also important that the deuterium labels are on stable positions of the molecule to minimize the risk of isotopic exchange.[4]
Q3: Why is my deuterated internal standard and analyte showing different retention times?
This phenomenon is known as the "chromatographic isotope effect".[5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][6] This is thought to be caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium. While often minor, this can become a significant issue if it leads to differential matrix effects.[7]
Q4: Can a deuterated internal standard always correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[1] If the analyte and the D-IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.[8]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results with a deuterated internal standard can arise from several factors. The most common issues are a lack of co-elution, impurities in the standard, isotopic exchange, or differential matrix effects.[8]
Troubleshooting Workflow: Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Isotopic Exchange (H/D Back-Exchange)
Question: Why is my deuterated internal standard losing its deuterium label?
Answer: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[8][9] This is more likely if the deuterium labels are in chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[8] This can lead to an artificially high signal for the unlabeled analyte and a decreasing signal for the internal standard.[10]
Factors Influencing Isotopic Exchange
| Factor | Influence on Isotopic Exchange | Mitigation Strategy |
| pH | Both acidic and basic conditions can catalyze H/D exchange.[5] | Maintain sample and mobile phase pH in a stable range, typically pH 2.5-3, where exchange is often minimized.[5] |
| Temperature | Higher temperatures accelerate the rate of exchange.[5] | Keep samples cool and avoid prolonged exposure to high temperatures. |
| Solvent Composition | Protic solvents (e.g., water, methanol) can facilitate exchange.[5] | Use aprotic solvents where possible for sample storage and reconstitution. |
| Label Position | Deuterium on heteroatoms or alpha to carbonyls are more labile.[8] | Select a D-IS with deuterium on a stable part of the molecule, such as an aromatic ring. |
Experimental Protocol: Assessing Isotopic Stability
Objective: To determine if the deuterated internal standard is stable under the analytical conditions.
Methodology:
-
Prepare two sets of samples:
-
Set A (Solvent): Spike the deuterated internal standard into the sample reconstitution solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[8]
-
-
Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[8]
-
Process the samples using your established extraction procedure.[8]
-
Analyze the samples by LC-MS/MS at different time points (e.g., 0, 4, 8, 24 hours).
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.[8] Also, monitor for a decrease in the D-IS signal over time.[10]
Issue 3: Differential Matrix Effects
Question: My internal standard signal is highly variable between samples. What could be the cause?
Answer: Variability in the internal standard's signal often points to differential matrix effects.[8] Even with co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[8]
Illustrative Data: Differential Matrix Effects
| Sample Type | Analyte Peak Area | D-IS Peak Area | Analyte/D-IS Ratio | Calculated Concentration |
| Neat Standard | 100,000 | 110,000 | 0.91 | 10.0 ng/mL (Expected) |
| Matrix Sample 1 | 50,000 | 60,000 | 0.83 | 9.1 ng/mL |
| Matrix Sample 2 | 40,000 | 70,000 | 0.57 | 6.3 ng/mL |
In this example, both the analyte and D-IS are suppressed in the matrix samples, but to different extents, leading to inaccurate quantification.
Experimental Protocol: Matrix Effect Evaluation (Post-Extraction Addition)
Objective: To assess the degree of ion suppression or enhancement for both the analyte and the deuterated internal standard.
Methodology:
-
Prepare three sets of samples:
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Compare the ME for the analyte and the D-IS. A significant difference indicates a differential matrix effect.
-
Issue 4: Isotopic Contribution from the Internal Standard
Question: I see a signal for my analyte in blank samples that only contain the internal standard. Why is this happening?
Answer: This can be due to the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[1]
Logical Relationship: Purity and Its Impact
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Data Processing for Stable Isotope Tracing in Lipidomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in stable isotope tracing for lipidomics.
Frequently Asked Questions (FAQs)
1. What are the most common sources of error in stable isotope tracing lipidomics experiments?
2. How can I minimize variability in my lipidomics data?
To ensure reliable and reproducible data, high-quality sample preparation is critical.[4] Proper sample collection and storage, such as flash-freezing and maintaining samples at -80°C, can prevent lipid degradation. Using glass tubes or vials instead of plastic can help avoid contamination from plasticizers.[5] Additionally, including replicates in your experimental design is essential to account for variability.
3. What is the importance of data normalization in lipidomics?
Data normalization is crucial for accurately comparing lipid profiles across different samples. This process adjusts for variations in sample concentration and instrument sensitivity, ensuring that the results are comparable.[4] Several normalization strategies can be applied, with the most common ones scaling all intensities in a sample by a single factor (e.g., internal standard, total ion count).[6][7]
4. Which stable isotopes are commonly used in lipidomics?
The most frequently used stable isotopes for tracing lipid metabolism are carbon-13 (¹³C) and deuterium (²H).[8] ¹³C is often preferred over deuterium because deuterium labels on fatty acids can be lost during desaturation reactions.[9]
Troubleshooting Guides
Data Processing and Software Issues
Q: My software is misidentifying lipids. What are the common causes and how can I troubleshoot this?
A: Incorrect lipid annotation is a frequent issue in lipidomics.[10][11]
-
Problem: Software may incorrectly assign lipid structures, especially when relying solely on precursor mass. Co-eluting lipids with similar mass-to-charge ratios can lead to ambiguity.[1][10] Different software platforms can also produce inconsistent identifications from the same dataset.[1][2]
-
Solution:
-
Manual Curation: Manually inspect the MS/MS spectra of your identified lipids. Compare the fragmentation patterns with established databases like LIPID MAPS.
-
Use of MS/MS Libraries: Whenever possible, utilize comprehensive MS/MS libraries for more confident identifications.[10]
-
Retention Time Validation: Use retention time information to help distinguish between isomers.[1]
-
Cross-Platform Verification: If possible, process your data with a second software to check for consistency in lipid identification.
-
Q: I'm having trouble with peak picking and alignment in my LC-MS data. What should I do?
A: Issues with peak detection and alignment can significantly impact downstream analysis.
-
Problem: Poor peak picking can result in missed peaks or the inclusion of noise, while misalignment can lead to incorrect comparisons between samples.
-
Solution:
-
Parameter Optimization: Carefully optimize the peak picking and alignment parameters within your software. This may involve adjusting settings for signal-to-noise ratio, peak width, and retention time tolerance.
-
Visual Inspection: Visually inspect the aligned chromatograms to ensure that peaks are correctly identified and aligned across all samples.
-
Quality Control Samples: Use pooled quality control (QC) samples to assess the performance of your peak picking and alignment algorithms. High variability in QC samples can indicate a problem.[6]
-
Experimental Workflow Issues
Q: My lipid recovery is low after extraction. How can I improve my lipid extraction protocol?
A: Inefficient lipid extraction can lead to a loss of valuable data.
-
Problem: The chosen extraction method may not be suitable for all lipid classes, or the protocol may not be optimized.
-
Solution:
-
Solvent System: Ensure you are using an appropriate solvent system for the lipids of interest. A common and effective method is the methyl-tert-butyl ether (MTBE) extraction.[12]
-
Phase Separation: Ensure complete phase separation during liquid-liquid extraction to maximize the recovery of the organic (lipid-containing) phase. Centrifugation can aid in this process.[5][12]
-
Sample Homogenization: For tissue samples, ensure thorough homogenization to release lipids from the cellular matrix.
-
Quantitative Data Summary
Table 1: Example of Isotope Incorporation into Phosphatidylcholine (PC) Species
| Lipid Species | Unlabeled Abundance (Relative %) | Labeled Abundance (Relative %) | Fold Change |
| PC(34:1) | 85.2 ± 3.1 | 14.8 ± 1.5 | 0.17 |
| PC(36:2) | 78.9 ± 4.5 | 21.1 ± 2.3 | 0.27 |
| PC(38:4) | 65.4 ± 5.2 | 34.6 ± 3.8 | 0.53 |
This table illustrates a hypothetical quantification of the incorporation of a stable isotope into different phosphatidylcholine species, showing the relative abundance of unlabeled and labeled forms and the resulting fold change.
Experimental Protocols
Protocol: Lipid Extraction using Methyl-tert-butyl Ether (MTBE)
This protocol is adapted from a published method for lipid extraction compatible with mass spectrometry.[12]
-
Sample Preparation: Start with your cell pellet or tissue homogenate in a glass tube.
-
Solvent Addition: Add 200 µL of cold methanol and 800 µL of cold methyl tert-butyl ether (MTBE) to the sample.
-
Vortexing: Vortex the mixture thoroughly to ensure proper mixing.
-
Phase Separation Induction: Add 200 µL of water to induce phase separation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic phase, which contains the lipids.
-
Drying: Dry the collected organic phase using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried lipid extract at -80°C until analysis.
-
Reconstitution: For mass spectrometry analysis, reconstitute the samples in an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5 v/v/v).
Signaling Pathways and Experimental Workflows
Sphingolipid Metabolism and Ceramide's Role in Apoptosis
Ceramide is a central hub in sphingolipid metabolism and acts as a second messenger in activating the apoptotic cascade.[13][14][15][16][17][18][19][20] Various stress stimuli can lead to an increase in intracellular ceramide, initiating apoptotic signaling.[21][22]
Caption: Ceramide as a central molecule in sphingolipid metabolism and apoptosis.
Phosphatidylcholine Biosynthesis Pathways
Phosphatidylcholine (PC) is a major phospholipid in eukaryotic membranes, and its biosynthesis occurs through two primary pathways: the Kennedy pathway and the methylation pathway.[9][23][24][25][26]
Caption: Overview of the Kennedy and Methylation pathways for PC biosynthesis.
Fatty Acid Synthesis Workflow
Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH.[27][28] The process begins with the conversion of acetyl-CoA to malonyl-CoA, followed by a series of condensation, reduction, dehydration, and reduction reactions.[29][30]
Caption: The cyclical process of fatty acid synthesis.
General Lipidomics Data Analysis Workflow
The following diagram outlines the key steps in a typical lipidomics data analysis workflow, from raw data to biological interpretation.
Caption: A typical workflow for lipidomics data analysis.
References
- 1. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 9. Phosphatidylcholine Biosynthesis during Neuronal Differentiation and Its Role in Cell Fate Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 13. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pathways for phosphatidylcholine biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel pathway for phosphatidylcholine biosynthesis in bacteria associated with eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 28. microbenotes.com [microbenotes.com]
- 29. biologydiscussion.com [biologydiscussion.com]
- 30. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: Minimizing Isotopic Scrambling with Deuterated Lipids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing deuterated lipids while minimizing the risk of isotopic scrambling. Accurate quantification in lipidomics relies on the stability of isotopic labels. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a concern?
Isotopic scrambling, in the context of deuterated lipids, refers to the unintended loss or exchange of deuterium atoms for hydrogen atoms from the surrounding environment. This phenomenon can lead to a decrease in the mass-to-charge ratio (m/z) of the deuterated internal standard, causing inaccurate quantification of the target lipid species.[1]
Q2: What are the primary causes of isotopic scrambling (back-exchange)?
Isotopic scrambling, or back-exchange, is primarily influenced by:
-
Protic Solvents: Solvents containing labile protons, such as water and methanol, can facilitate the exchange of deuterium atoms.[1]
-
pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium atoms. The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3).[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (like oxygen, nitrogen, or sulfur) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1]
Q3: How can I minimize isotopic scrambling during sample preparation and analysis?
To minimize isotopic scrambling, consider the following best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, tetrahydrofuran) for sample preparation and chromatography. If protic solvents are necessary, minimize their content and the sample's exposure time.[1]
-
pH Control: Maintain the pH of your sample and mobile phase within a range that minimizes exchange, typically between pH 2.5 and 7.[1]
-
Temperature Control: Keep samples, standards, and the autosampler cooled (e.g., at 4°C) to slow down the rate of exchange.[1][2]
-
Standard Selection: Choose deuterated standards with labels on stable carbon positions rather than on heteroatoms or carbons alpha to a carbonyl group.[1]
Q4: What are the recommended storage conditions for deuterated lipids to ensure their stability?
Proper storage is critical to prevent degradation and isotopic exchange.[1]
-
Temperature: Store deuterated lipids at or below -16°C for long-term stability. For lipids dissolved in an organic solvent, a temperature of -20°C ± 4°C is recommended.[3]
-
Atmosphere: Store standards under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen.[3]
-
Container: Always use glass containers with Teflon-lined closures for storing deuterated lipids in organic solvents. Plastic containers can leach impurities that may contaminate the standard.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Gradual decrease in the m/z of the deuterated internal standard over a sequence of injections. | Isotopic back-exchange is occurring in the autosampler. | Ensure the autosampler is temperature-controlled and set to a low temperature (e.g., 4°C). Minimize the residence time of the samples in the autosampler. |
| Inaccurate and imprecise quantification of target lipids. | Loss of deuterium from the internal standard. | Review the entire workflow for potential sources of back-exchange. Check the pH of all solutions, the solvents used, and the temperature at each step. Consider using a deuterated standard with a more stable label position. |
| Appearance of unexpected peaks with masses corresponding to partially deuterated species. | Isotopic scrambling is occurring during sample processing or mass spectrometric analysis. | Optimize sample preparation to minimize exposure to protic solvents and extreme pH. For mass spectrometry, consider using a softer ionization technique if possible. |
| Poor signal intensity of the deuterated standard. | Degradation of the lipid standard due to improper storage or handling. | Verify that the standard was stored at the correct temperature and protected from moisture and oxygen. Ensure complete dissolution of the standard in an appropriate solvent. |
Quantitative Data Summary
Table 1: Influence of Experimental Conditions on Isotopic Exchange Rate
| Parameter | Condition | Relative Rate of Isotopic Exchange | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[1] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[1] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[1] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[1] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[1] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[1] |
Table 2: Recommended Storage Conditions for Deuterated Lipids
| Lipid Form | Fatty Acid Saturation | Storage Temperature | Recommended Container | Key Considerations |
| Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | Stable as a dry powder.[3] |
| Powder | Unsaturated | Not Recommended | Not Applicable | Highly hygroscopic; should be dissolved in an organic solvent immediately.[3] |
| Organic Solution | All Types | -20°C ± 4°C | Glass, Teflon-lined cap | Store under an inert atmosphere (argon or nitrogen).[3] |
| Aqueous Suspension | All Types | Not Recommended for Long Term | Plastic or Glass | Prone to hydrolysis over time. |
Experimental Protocols
Protocol 1: Reconstitution of Powdered Deuterated Lipid Standard
-
Equilibrate to Room Temperature: Before opening, allow the vial containing the powdered deuterated lipid to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.[3]
-
Solvent Addition: Add a precise volume of a high-purity, dry aprotic solvent (e.g., chloroform, methanol, or a mixture) to the vial to achieve the desired stock concentration.
-
Dissolution: Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. A clear solution with no particulate matter should be observed.
-
Inert Atmosphere: If possible, flush the headspace of the vial with a gentle stream of an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.
-
Storage: Store the stock solution in a properly labeled glass vial with a Teflon-lined cap at -20°C ± 4°C.[3]
Protocol 2: Lipid Extraction using Deuterated Internal Standards (Folch Method)
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a suitable buffer.
-
Addition of Internal Standard: Add a known amount of the deuterated lipid internal standard solution to the homogenate at the earliest stage of the extraction process. This is crucial for accurate quantification as it accounts for lipid loss during extraction.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. Vortex the mixture thoroughly to ensure intimate contact between the solvent and the sample.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the mixture and vortex again. Centrifuge the sample to facilitate phase separation.
-
Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
Visualizations
Caption: General experimental workflow for lipid analysis.
Caption: Troubleshooting logic for isotopic scrambling issues.
References
Improving peak integration for deuterated and non-deuterated lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak integration for deuterated and non-deuterated lipids in LC-MS-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my deuterated internal standards not perfectly co-elute with my non-deuterated target lipids?
A1: Deuterated compounds often exhibit a slight shift in retention time compared to their non-deuterated counterparts, a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE).[1] In reversed-phase liquid chromatography (RPLC), deuterated lipids typically elute slightly earlier because the carbon-deuterium (C-D) bond is marginally shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to a small reduction in hydrophobicity.[1][2] Conversely, in normal-phase chromatography (NPC), deuterated lipids may elute slightly later.[1] This shift is a critical factor to consider when setting peak integration windows.
Q2: What is isotopic overlap and how can it affect my quantification?
A2: Isotopic overlap occurs when the isotopic peaks of one lipid species interfere with the monoisotopic peak of another. A common issue is the "Type-II" overlap, where the second isotopic peak (M+2) of a lipid with an additional double bond can overlap with the monoisotopic peak (M) of the target lipid.[3] This is particularly challenging with low-resolution mass spectrometers. When using deuterated standards, it's also possible for their isotopic peaks to overlap with the peaks of endogenous lipids. Using high-resolution mass spectrometry (HRMS) is the most effective way to resolve these overlapping peaks and ensure accurate quantification.[3][4]
Q3: What is the best normalization strategy when using deuterated internal standards for lipid quantification?
A3: The most accurate quantification is achieved by using a stable isotope-labeled internal standard for each target lipid species.[5] However, this is often not feasible. The next best approach is to use a panel of deuterated internal standards that are representative of the different lipid classes in your sample (e.g., PC, PE, TG).[6] Normalizing each lipid to a standard from its own class significantly reduces variability from matrix effects and ionization differences compared to using a single standard or normalizing to the total ion count (TIC).[6][7] Software tools like LipidMatch Normalizer can help automate the process of assigning the most appropriate internal standard to each identified lipid based on class, adduct, and retention time proximity.[6]
Q4: Can I use a single deuterated standard to quantify a whole class of lipids?
A4: While it is a common practice, it has limitations. The ionization efficiency can vary significantly for different lipid species even within the same class, depending on factors like fatty acyl chain length and degree of unsaturation.[6] This means that a single standard may not be a perfect surrogate for all species in that class. However, it is still a much more accurate approach than not using a class-specific internal standard at all. For the most reliable results, use a standard that is structurally as similar as possible to the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the peak integration of deuterated and non-deuterated lipids.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My lipid peaks are showing significant tailing or fronting, making integration difficult. What could be the cause?
-
Answer: Asymmetrical peaks can result from several issues:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: The column may be contaminated or have lost performance. Try flushing the column with a strong solvent or replace it if necessary.
-
Inappropriate Mobile Phase: The sample solvent may be too strong or too weak compared to the mobile phase, causing peak distortion. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adjusting the mobile phase pH or ionic strength can sometimes mitigate these effects.
-
Problem 2: Inconsistent Peak Integration Between Analyte and Deuterated Standard
-
Question: My software is not correctly integrating my target lipid and its deuterated standard, especially when the retention times are slightly different. How can I fix this?
-
Answer: This is a common issue due to the chromatographic isotope effect.[8]
-
Manual Peak Integration: Carefully review and manually adjust the peak integration boundaries for both the analyte and the internal standard. Ensure the baseline is set correctly for both peaks. While time-consuming, this is often the most accurate method for low-abundance lipids.[8]
-
Adjust Software Settings: Some software packages, like Skyline, allow you to specify an expected retention time shift for isotopic labels.[8] Check your software's documentation to see if you can define separate integration windows or apply a retention time correction for your internal standards.
-
Workaround: Define as Separate Analytes: As a workaround, you can define the deuterated standard as a separate molecule instead of as an internal standard linked to the analyte.[8] This will allow the software to integrate each peak independently. You can then perform the ratio calculation manually after data export.
-
Problem 3: High Variability in Quantitative Results
-
Question: I am seeing high coefficients of variation (%CV) in my quantitative data across a batch of samples. What are the likely causes?
-
Answer: High variability often points to issues with sample preparation, matrix effects, or data processing.
-
Inconsistent Sample Preparation: Ensure your lipid extraction procedure is highly consistent across all samples. Automated sample preparation can help reduce variability.[9]
-
Matrix Effects: Different samples can have varying levels of ion suppression or enhancement. Using a class-specific deuterated internal standard for each analyte is the best way to correct for these matrix effects.[7][9]
-
Inappropriate Normalization: If you are normalizing to a single internal standard for all lipids, species that behave differently during ionization will show higher variability. Implement a multi-standard normalization strategy based on lipid class.[6]
-
Peak Integration Errors: Inconsistent integration of low-level peaks is a major source of variance. Re-examine the integration of all highly variable lipids and manually correct where necessary.
-
Data Presentation
Table 1: Summary of Chromatographic Deuterium Isotope Effect (CDE)
This table summarizes the expected retention time (RT) shifts for deuterated lipids compared to their non-deuterated counterparts in common chromatography modes.
| Chromatography Mode | Principle of Separation | Expected RT Shift for Deuterated Lipid | Rationale |
| Reversed-Phase (RPLC) | Hydrophobicity | Elutes earlier | The C-D bond is less polarizable and has a smaller van der Waals radius, leading to slightly weaker interactions with the non-polar stationary phase.[1][2] |
| Normal-Phase (NPLC) | Polarity | Elutes later | Suggests a stronger interaction (e.g., dipole-dipole) of the deuterated compound with the polar stationary phase.[1] |
| Hydrophilic Interaction (HILIC) | Polarity / Partitioning | Effect can vary | The retention mechanism is complex; the direction of the shift may depend on the specific lipid and stationary phase chemistry. |
Experimental Protocols
Protocol: Lipid Extraction using MTBE for Quantitative Analysis
This protocol is a widely used method for extracting a broad range of lipids from plasma while minimizing contamination.
Materials:
-
Sample (e.g., 10 µL blood plasma)
-
Cold Methanol (MeOH) containing a mixture of deuterated and/or odd-chain lipid internal standards.[10]
-
Cold Methyl tert-butyl ether (MTBE)
-
LC/MS-grade Water
-
1.5 mL Eppendorf tubes
-
Vortex mixer and shaker/rocker
-
Centrifuge
Procedure:
-
To a 1.5 mL Eppendorf tube containing 10 µL of plasma, add 225 µL of cold MeOH containing your internal standard mix.
-
Vortex the tube for 10 seconds to precipitate proteins.
-
Add 750 µL of cold MTBE.
-
Vortex for another 10 seconds, then shake or rock the mixture for 6 minutes at 4°C to ensure thorough mixing.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Vortex for 20 seconds and then centrifuge at high speed (e.g., 14,000 rpm) for 2 minutes.
-
Two distinct phases will be visible. The upper, non-polar phase contains the majority of the lipids.
-
Carefully collect the upper organic layer (~200 µL) and transfer it to a new tube.
-
Evaporate the solvent using a centrifugal evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent appropriate for your LC-MS analysis (e.g., a methanol/toluene 9:1 mixture).[10]
Mandatory Visualization
Workflow and Logic Diagrams
Caption: Quantitative lipidomics workflow using deuterated internal standards.
Caption: Troubleshooting decision tree for lipid peak integration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: LC-MS Troubleshooting for Lipid Analysis
Welcome to the technical support center for lipid analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you might encounter. Each answer includes potential causes, detailed solutions, and preventative measures.
Chromatography Issues
Q1: Why am I seeing poor peak resolution or co-elution of my lipid species?
A1: Poor peak resolution is a common challenge in lipid analysis, often leading to inaccurate identification and quantification. Several factors related to your chromatography can contribute to this issue.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and composition of your mobile phase are critical for separating complex lipid mixtures.
-
Solution: For Reverse-Phase Liquid Chromatography (RP-LC), ensure you are using high-purity (LC-MS grade) solvents. Acetonitrile is a common organic solvent, and acetone can be an effective modifier. Experiment with nonlinear or step-wise elution gradients to improve the separation of lipids with different polarities. For normal-phase liquid chromatography (NP-LC), modifiers like ethanolamine or triethylamine can improve peak shape, but be aware they can also cause ion suppression.[1]
-
-
Inadequate Column Selection: The stationary phase of your column plays a crucial role in lipid separation.
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time lipids spend interacting with the stationary phase.
-
Solution: In HPLC, a lower flow rate generally leads to narrower peaks and better resolution, although it will increase the analysis time.[3]
-
-
Column Temperature Fluctuations: Temperature can influence lipid retention times and selectivity.
-
Solution: Increasing the column temperature in RP-LC typically shortens retention times but may decrease selectivity.[3] Maintaining a stable column temperature using a column oven is crucial for reproducible results.
-
Experimental Protocol: Optimizing Your LC Gradient
-
Initial Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% mobile phase B over 20 minutes) to elute all compounds of interest. Mobile phase A is typically aqueous with a modifier, and mobile phase B is an organic solvent (e.g., acetonitrile/isopropanol) with a modifier.
-
Identify Critical Separations: Analyze the chromatogram from the scouting run to identify regions where peaks are poorly resolved.
-
Shallow the Gradient: In the regions with poor resolution, decrease the gradient slope (e.g., instead of a 10% B change per minute, try a 2-5% B change per minute). This will increase the separation time for co-eluting lipids.
-
Incorporate Isocratic Holds: If necessary, add isocratic holds (holding the mobile phase composition constant) at specific points in the gradient to allow for the separation of closely eluting isomers.
-
Re-equilibration: Ensure the column is properly re-equilibrated to the initial mobile phase conditions between injections to maintain retention time stability. A sufficient re-equilibration time is typically 5-10 column volumes.
Troubleshooting Flowchart: Poor Peak Resolution
Caption: A logical workflow to troubleshoot and resolve poor peak resolution in LC-MS lipid analysis.
Q2: My lipid peaks are tailing or splitting. What should I do?
A2: Peak tailing or splitting can compromise quantification and resolution. These issues often indicate problems with the column, sample solvent, or interactions between your lipids and the stationary phase.
Potential Causes & Solutions:
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak distortion.[4]
-
Solution: Regularly flush your column according to the manufacturer's instructions. Using a guard column can help protect your analytical column from contaminants. If the problem persists, the column may need to be replaced.
-
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger (more organic in reverse phase) than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[5]
-
-
Secondary Interactions: Basic lipids can interact with residual acidic silanol groups on silica-based columns, leading to peak tailing.
-
Solution: Add a mobile phase modifier like formic acid or ammonium formate to suppress silanol interactions. Ensure the mobile phase pH is appropriate for your analytes.[6]
-
-
Column Void: A void at the head of the column can cause peaks to split.
-
Solution: This is often a sign of column degradation and typically requires column replacement.
-
-
Co-eluting Interferences: What appears to be a split peak may actually be two different co-eluting compounds.
-
Solution: Inject a blank matrix sample to check for interferences.[7] You may need to optimize your chromatographic method for better separation.
-
Troubleshooting Flowchart: Peak Tailing and Splitting
Caption: A decision tree to diagnose the cause of peak tailing or splitting in lipidomics experiments.
Mass Spectrometry Issues
Q3: I'm experiencing high background noise in my mass spectra. What are the likely sources and solutions?
A3: High background noise can obscure low-abundance lipid signals and compromise the quality of your data. The source of the noise can be from the sample, the LC system, or the MS itself.
Potential Causes & Solutions:
-
Contaminated Solvents or Reagents: Impurities in mobile phase solvents or additives are a common source of high background.
-
Solution: Always use high-purity, LC-MS grade solvents and fresh mobile phases.[8] Filter all mobile phases before use.
-
-
Sample Matrix Effects: Endogenous components from your biological sample, especially phospholipids, can create significant background noise.
-
Solution: Implement a robust sample preparation protocol to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.
-
-
Contaminated LC-MS System: Residues from previous analyses can build up in the system, leading to high background.
-
Plasticizers and Other Lab Contaminants: Phthalates and other plasticizers from lab consumables (e.g., tubes, pipette tips) can leach into your samples and cause background ions.
-
Solution: Use glassware whenever possible and rinse with solvent before use. Avoid using Parafilm to cover solvent reservoirs.[9]
-
Experimental Protocol: Ion Source Cleaning
Note: Always follow the specific instructions provided by your instrument manufacturer.
-
Safety First: Power down the instrument and wear appropriate personal protective equipment (gloves, safety glasses).
-
Disassemble the Ion Source: Carefully remove the ESI probe, capillary, and sample cone as per the manufacturer's guide.
-
Sonication: Place the components in a beaker with a cleaning solution. A common sequence is sonication in 50:50 methanol:water, followed by isopropanol, and then a final rinse with LC-MS grade water.
-
Drying: Thoroughly dry all components with a stream of nitrogen gas before reassembly.
-
Reassembly and System Check: Reinstall the cleaned components, pump down the system, and check the background levels by infusing a clean solvent.
Q4: My signal intensity is low, or I'm losing sensitivity over time. How can I troubleshoot this?
A4: A loss of sensitivity can be a gradual or sudden issue, indicating problems with either the sample preparation, the LC system, or the mass spectrometer.
Potential Causes & Solutions:
-
Ion Suppression: This is a major cause of low sensitivity in lipidomics. Co-eluting compounds, particularly abundant phospholipids, can compete with your analytes for ionization, reducing their signal intensity.[11]
-
Solution: Improve your sample cleanup to remove phospholipids. Solid-phase extraction (SPE) is highly effective for this.[12] You can also optimize your chromatography to separate your lipids of interest from the bulk of the phospholipids.
-
-
Dirty Ion Source: A contaminated ion source can lead to a significant drop in signal intensity.
-
Solution: Perform regular cleaning of the ion source components as described in the previous section.
-
-
Incorrect Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.
-
Solution: For positive ion mode, 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid often provides good signal intensity for many lipid classes.[13] For negative ion mode, 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise for signal intensity and retention time stability.[13]
-
-
Suboptimal MS Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperatures can lead to poor ionization and transmission of ions.
-
Solution: Optimize your ion source parameters by infusing a standard of your lipid of interest and adjusting the settings to maximize the signal.
-
Data Presentation: Impact of Phospholipid Removal on Signal Intensity
While specific quantitative data varies between experiments, studies consistently show a significant improvement in the signal-to-noise ratio for non-phospholipid analytes after phospholipid removal.
| Analyte Class | Signal Enhancement after Phospholipid Removal |
| Non-polar lipids | Significant increase |
| Polar non-phospholipids | 4- to 6-fold mean increase in total signal intensity[14][15] |
| Low-abundance lipids | Can become detectable after being suppressed by phospholipids |
Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol; specific cartridges and solvents should be optimized for your lipids of interest.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol through it.
-
Equilibration: Equilibrate the cartridge with water.
-
Sample Loading: Load your lipid extract (dissolved in a suitable solvent) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove highly polar interferences.
-
Elution: Elute your lipids of interest with a stronger organic solvent (e.g., methanol, isopropanol, or a mixture). The phospholipids will remain on the cartridge.
-
Dry and Reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS system.
Data Quality & System Performance
Q5: What are typical system suitability parameters for a lipidomics LC-MS analysis, and what are the acceptance criteria?
A5: System suitability tests (SSTs) are crucial for ensuring that your LC-MS system is performing adequately before and during your analytical run. They help guarantee the quality and reproducibility of your data.
Data Presentation: System Suitability Test Parameters and Acceptance Criteria for Lipidomics
| Parameter | Purpose | Typical Acceptance Criteria |
| Retention Time (RT) Stability | Ensures chromatographic reproducibility. | Variation of ± 5% of the expected retention time.[16] |
| Peak Area Precision | Measures the precision of the system. | Relative Standard Deviation (RSD) < 15% for replicate injections of a standard mixture. |
| Peak Shape (Tailing Factor) | Assesses column performance and potential for secondary interactions. | Tailing factor between 0.8 and 1.5. |
| Signal-to-Noise (S/N) Ratio | Determines the limit of detection and sensitivity. | S/N > 10 for the lowest concentration standard. |
| Mass Accuracy | Verifies the mass accuracy of the mass spectrometer. | < 5 ppm mass error for high-resolution mass spectrometers. |
| Carryover | Checks for residual sample from previous injections. | Peak area in a blank injection following a high concentration standard should be < 20% of the lower limit of quantification (LLOQ). |
Experimental Protocol: Assessing Carryover
-
Inject High Concentration Standard: Inject the highest concentration of your calibration curve or a concentrated QC sample.
-
Inject Blank: Immediately following the high concentration standard, inject one or more blank samples (e.g., your mobile phase or a blank matrix extract).
-
Analyze Blank Chromatogram: Examine the chromatogram of the blank injection for any peaks at the retention times of your analytes.
-
Quantify Carryover: If a peak is present, quantify its area. The carryover is calculated as: (Peak Area in Blank / Peak Area in LLOQ Standard) * 100%. This should be below your established acceptance criteria (e.g., <20%).
Troubleshooting Flowchart: System Suitability Failure
Caption: A workflow for addressing system suitability test failures in LC-MS lipid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 8. Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Isotopically Labeled Tripalmitin: Propane-1,2,3-triyl tripalmitate-d9 vs. 13C-labeled tripalmitin
For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is paramount. Isotopically labeled internal standards are indispensable tools in mass spectrometry-based lipidomics, metabolic flux analysis, and pharmacokinetic studies. This guide provides a comprehensive comparison of two commonly used labeled analogs of tripalmitin: Propane-1,2,3-triyl tripalmitate-d9 (deuterated) and 13C-labeled tripalmitin.
Tripalmitin, a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, plays a central role in energy storage and metabolism. The use of its isotopically labeled forms allows for the precise tracking and quantification of its metabolic fate and distribution in biological systems. This guide will delve into the performance characteristics, experimental considerations, and applications of both deuterium and carbon-13 labeled tripalmitin, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.
Physicochemical Properties and Performance in Analytical Methods
The choice between deuterated and 13C-labeled internal standards can significantly impact the accuracy and precision of quantitative analysis. While both serve to correct for variability during sample preparation and analysis, their inherent physicochemical properties lead to distinct performance characteristics, particularly in liquid chromatography-mass spectrometry (LC-MS).
| Parameter | This compound | 13C-labeled tripalmitin | Key Findings |
| Chromatographic Co-elution with Analyte | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte in liquid chromatography.[1][2] | Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[1] | The superior co-elution of 13C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Deuterium atoms, especially those on exchangeable positions, can be susceptible to back-exchange with protons from the solvent. | Carbon-13 labels are integrated into the carbon backbone of the molecule and are not susceptible to exchange. | 13C-labeled standards offer greater isotopic stability, ensuring the integrity of the label throughout the analytical process. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect where deuterated compounds react at a slower rate in enzyme-catalyzed reactions. This can potentially alter the metabolic fate of the tracer compared to the endogenous analyte. | The mass difference between 12C and 13C is smaller, resulting in a negligible kinetic isotope effect in most biological reactions. | For metabolic studies aiming to accurately trace the fate of the endogenous molecule, 13C-labeling is generally preferred to avoid potential bias from kinetic isotope effects. |
| Ionization Efficiency in Mass Spectrometry | Generally considered to have similar ionization efficiency to the unlabeled analyte, but slight differences can occur. | Exhibits nearly identical ionization efficiency to the unlabeled analyte due to the minimal difference in physicochemical properties. | While often comparable, the near-identical behavior of 13C-labeled standards can contribute to more robust and reproducible quantification. |
| Accuracy & Precision | Can lead to inaccuracies in quantification if the chromatographic shift is not properly accounted for, potentially resulting in a higher coefficient of variation (CV%).[1] | The use of 13C-labeled internal standards in lipidomics has been shown to significantly reduce the CV% compared to deuterated standards.[1] | For high-precision quantitative studies, 13C-labeled standards are generally considered the superior choice. |
Applications in Metabolic Research and Pharmacokinetics
Both deuterated and 13C-labeled tripalmitin are valuable tools for distinct research applications.
13C-labeled tripalmitin is the preferred tracer for metabolic flux analysis (MFA) .[3] By introducing 13C-labeled tripalmitin into a biological system, researchers can trace the incorporation of the labeled carbon atoms into various downstream metabolites.[3] This allows for the quantitative measurement of the rates (fluxes) of metabolic pathways, providing a detailed picture of cellular metabolism.[3] The stability of the 13C label and the absence of a significant kinetic isotope effect ensure that the tracer accurately reflects the metabolic pathways of endogenous tripalmitin.
Propane-1,2,3-triyl tripalmitin-d9 , on the other hand, is frequently employed in pharmacokinetic (PK) studies .[4] These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. While the potential for a kinetic isotope effect exists, it can sometimes be leveraged to study specific metabolic pathways. In many PK applications, the primary goal is to differentiate the administered compound from endogenous levels, for which a deuterated standard is often sufficient and can be more cost-effective.
Experimental Protocols
Protocol 1: 13C-Metabolic Flux Analysis of Tripalmitin in Cultured Adipocytes
This protocol provides a general framework for tracing the metabolic fate of 13C-labeled tripalmitin in a cell culture model.
1. Cell Culture and Labeling:
- Culture adipocytes (e.g., 3T3-L1) to the desired confluency.
- Prepare the labeling medium by supplementing the standard culture medium with 13C-labeled tripalmitin. The final concentration will depend on the specific experimental goals.
- Remove the standard medium and replace it with the labeling medium.
- Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled tripalmitin.
2. Metabolite Extraction:
- At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Separate the lipid and polar metabolite fractions using a liquid-liquid extraction method (e.g., with chloroform and water).
3. Lipid Analysis by LC-MS/MS:
- Dry the lipid fraction under a stream of nitrogen.
- Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
- Inject the sample onto a reverse-phase C18 column for chromatographic separation of different lipid species.
- Perform mass spectrometry analysis in positive ion mode to detect the precursor ions of tripalmitin and its downstream metabolic products (e.g., diacylglycerols, monoacylglycerols, fatty acids).
- Use tandem mass spectrometry (MS/MS) to fragment the precursor ions and confirm the identity of the lipids and determine the positional incorporation of 13C atoms.[5]
4. Data Analysis:
- Identify and quantify the different mass isotopomers of tripalmitin and its metabolites at each time point.
- Correct for the natural abundance of 13C.
- Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.
Protocol 2: Oral Pharmacokinetic Study of this compound in Rodents
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of deuterated tripalmitin.
1. Animal Handling and Dosing:
- Acclimate rodents (e.g., rats or mice) to the experimental conditions.
- Fast the animals overnight prior to dosing to ensure an empty stomach for consistent absorption.
- Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).
- Administer a single oral dose of the deuterated tripalmitin via gavage.
2. Blood Sampling:
- Collect blood samples at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
- Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
- Process the blood samples to obtain plasma by centrifugation.
3. Sample Preparation and Analysis:
- To the plasma samples, add a suitable internal standard (e.g., a different isotopically labeled tripalmitin or a structurally similar triglyceride).
- Perform a liquid-liquid or solid-phase extraction to isolate the lipids from the plasma.
- Dry down the lipid extract and reconstitute it in a solvent compatible with LC-MS/MS.
- Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound and its potential metabolites over time.
4. Pharmacokinetic Data Analysis:
- Plot the plasma concentration of the deuterated tripalmitin versus time.
- Use pharmacokinetic software to calculate key parameters such as:
- Maximum plasma concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Area under the concentration-time curve (AUC)
- Elimination half-life (t1/2)
- Oral bioavailability (if an intravenous dose group is also included)
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Commercial Availability and Cost Considerations
Both this compound and various 13C-labeled tripalmitin isotopologues are commercially available from several suppliers of stable isotope-labeled compounds. In general, deuterated standards tend to be less expensive than their 13C-labeled counterparts.[6] The cost of 13C-labeled compounds can vary depending on the number and position of the 13C atoms. Researchers should carefully consider the specific requirements of their study and weigh the performance benefits of 13C-labeling against the potential cost savings of using a deuterated standard.
Conclusion and Recommendations
The selection between this compound and 13C-labeled tripalmitin is contingent on the specific research application.
For quantitative bioanalysis requiring the highest accuracy and precision , such as in lipidomics and targeted quantification, 13C-labeled tripalmitin is the recommended choice . Its identical chromatographic behavior to the endogenous analyte and isotopic stability minimize analytical errors and provide more reliable data.
For metabolic flux analysis , 13C-labeled tripalmitin is essential . The absence of a significant kinetic isotope effect ensures that the tracer accurately reflects the in vivo metabolic pathways.
For pharmacokinetic studies , This compound can be a suitable and cost-effective option , particularly when the primary goal is to differentiate the administered drug from endogenous levels. However, researchers must be mindful of the potential for chromatographic shifts and kinetic isotope effects and validate their methods accordingly.
By carefully considering the information and protocols presented in this guide, researchers can make an informed decision on the most appropriate isotopically labeled tripalmitin standard to achieve their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Lipidomics
For researchers, scientists, and drug development professionals engaged in the intricate field of lipidomics, the pursuit of accurate and reproducible quantification is paramount. The choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standardization strategy for your lipidomics workflow.
The fundamental principle of using an internal standard (IS) in mass spectrometry is to correct for analytical variability, including sample loss during preparation and fluctuations in instrument response. An ideal internal standard mimics the behavior of the analyte of interest throughout the entire analytical process. In lipidomics, the two main categories of internal standards are deuterated lipids (a type of stable isotope-labeled standard) and non-deuterated lipids, which are typically structural analogues or odd-chain lipids not naturally abundant in the sample.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, leading to superior performance in several key areas.
Key Performance Parameters
| Parameter | Deuterated Internal Standards | Non-Deuterated Internal Standards (e.g., Odd-Chain Lipids) | Key Findings |
| Correction for Matrix Effects | Superior. Co-elute with the endogenous analyte, experiencing the same ion suppression or enhancement.[2] | Effective, but may not fully compensate if chromatographic retention times differ significantly. | Deuterated standards provide more accurate correction for matrix effects, which are a major source of variability in lipidomics. |
| Accuracy & Precision | High accuracy and precision. A study on the immunosuppressant sirolimus showed a drop in the coefficient of variation (CV) from 7.6-9.7% with an analog IS to 2.7-5.7% with a deuterated standard. | Can be less accurate and precise due to differences in extraction efficiency and ionization response compared to the analyte. | The use of deuterated standards significantly improves the reliability and reproducibility of quantitative results. |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[2] | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[2] | Deuterated standards are more suitable for studies requiring quantification over a broad concentration range. |
| Co-elution with Analyte | Nearly identical chromatographic behavior, ensuring co-elution.[3] | Retention times may differ, leading to potential inaccuracies in correction. | Co-elution is crucial for accurate compensation of matrix effects that can vary during the chromatographic run. |
| Commercial Availability | Wide availability for many common lipid classes. | Readily available, particularly for odd-chain fatty acids and their derivatives. | The availability of specific deuterated standards may be a limiting factor for certain lipid classes. |
| Cost | Generally more expensive due to the synthetic processes involved in deuterium labeling. | More cost-effective. | The higher cost of deuterated standards is often justified by the superior data quality. |
Experimental Data Highlights
A study comparing a deuterated internal standard to a structural analogue for the analysis of the anticancer agent kahalalide F demonstrated a significant improvement in both precision and accuracy. The mean bias improved from 96.8% with the analogue to 100.3% with the stable isotope-labeled (SIL) internal standard.[1]
In a separate study, the use of a deuterated internal standard for the immunosuppressant sirolimus resulted in a notable improvement in precision. The coefficient of variation (CV) decreased from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterated sirolimus standard.[1]
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data. Below are representative methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation : To 100 µL of plasma, add a known amount of the deuterated internal standard solution.
-
Solvent Addition : Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.
-
Phase Separation : Add 500 µL of 0.9% NaCl solution to induce phase separation.[2]
-
Centrifugation : Centrifuge the sample to separate the aqueous and organic layers.[2]
-
Lipid Collection : Carefully collect the lower organic layer containing the lipids.
-
Drying : Dry the collected lipid extract under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation : Inject the reconstituted lipid extract onto a C18 reversed-phase column. A typical mobile phase consists of a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing a suitable additive like ammonium formate.
-
Mass Spectrometry : Perform analysis using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-product ion transitions for both the endogenous lipids and the deuterated internal standards.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of lipid analysis, the following diagrams illustrate a typical lipidomics workflow and a key signaling pathway involving lipids.
Lipidomics Experimental Workflow
Ceramide Signaling Pathways
Conclusion
The choice of internal standard is a critical decision in the design of any quantitative lipidomics experiment. While non-deuterated internal standards can provide a cost-effective solution, the experimental evidence strongly supports the superiority of deuterated internal standards for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of endogenous lipids and effectively correct for matrix effects makes them indispensable for generating high-quality, reliable data in demanding research and development settings. By implementing rigorous, standardized protocols with the appropriate internal standards, researchers can ensure the integrity and validity of their lipidomics data, ultimately advancing our understanding of the complex roles of lipids in health and disease.
References
The Gold Standard for Triglyceride Quantification: A Comparative Guide to Propane-1,2,3-triyl tripalmitate-d9
For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is a critical aspect of metabolic disease research, nutritional science, and the development of lipid-based therapeutics. The use of a reliable internal standard is paramount in mass spectrometry-based lipid analysis to ensure data accuracy and precision. This guide provides an in-depth comparison of Propane-1,2,3-triyl tripalmitate-d9, a deuterated internal standard, with other common alternatives for triglyceride quantification, supported by experimental data and detailed protocols.
This compound, a deuterated form of tripalmitin, is a widely utilized internal standard in liquid chromatography-mass spectrometry (LC-MS) for the precise measurement of triglycerides. Its chemical properties closely mimic those of endogenous triglycerides, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction efficiency, injection volume, and ionization suppression.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative lipidomic data. While various types of internal standards are available, stable isotope-labeled compounds, such as deuterated and ¹³C-labeled triglycerides, and odd-chain triglycerides are the most common.
Stable isotope-labeled internal standards are considered the gold standard due to their near-identical chemical and physical properties to the analytes of interest.[1] This ensures they co-elute with the target triglycerides and experience similar ionization efficiencies, providing the most accurate correction for analytical variability.[1]
Table 1: Quantitative Performance Comparison of Internal Standards for Triglyceride Analysis
| Internal Standard Type | Analyte(s) | Method | Accuracy (% Bias) | Precision (%RSD) | Linearity (R²) | Key Advantages | Potential Limitations |
| This compound (Deuterated) | Triglycerides | LC-MS/MS | Typically < 15% | < 15% | > 0.99 | Cost-effective, closely mimics endogenous triglycerides. | Potential for isotopic exchange, slight chromatographic shift compared to non-labeled analyte.[2] |
| ¹³C-Labeled Triglycerides | Triglycerides | LC-MS/MS | Typically < 10% | < 10% | > 0.99 | Excellent co-elution, high isotopic stability, superior accuracy.[2] | Higher cost compared to deuterated standards. |
| Odd-Chain Triglycerides (e.g., Triheptadecanoin) | Triglycerides | GC-MS, LC-MS | Variable | < 20% | > 0.98 | Not naturally abundant in most biological samples. | Different fragmentation patterns and ionization efficiency compared to even-chain triglycerides.[3] |
| Analog Internal Standards (Non-isotopically labeled) | Triglycerides | LC-MS/MS | Can be > 20% | > 20% | Variable | Inexpensive. | Significant differences in chromatographic behavior and ionization efficiency.[2] |
Data synthesized from multiple sources for illustrative purposes.
Studies have shown that while deuterated internal standards like Propane-1,2,3-triyl tripalmitin-d9 offer robust and reliable quantification, ¹³C-labeled internal standards can provide even greater accuracy and precision due to their minimal chromatographic shift and higher isotopic stability.[2] One study highlighted a significant reduction in the coefficient of variation (CV%) when using ¹³C-labeled standards compared to deuterated ones for lipidomics analysis. However, the higher cost of ¹³C-labeled standards often makes deuterated alternatives a more practical choice for many laboratories.
Odd-chain triglycerides, which are not typically found in high concentrations in biological systems, offer an alternative to isotopically labeled standards.[3] Their distinct mass allows for easy identification. However, their differing chemical structure can lead to variations in extraction efficiency and ionization response compared to the even-chain triglycerides being quantified, potentially impacting accuracy.[3]
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate triglyceride quantification. Below are representative methodologies for using this compound and an alternative internal standard.
Protocol 1: Triglyceride Quantification using this compound by LC-MS/MS
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 500 µL of a 2:1 (v/v) chloroform:methanol solution containing a known concentration of this compound (e.g., 10 µg/mL).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of isopropanol for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for endogenous triglycerides and for this compound.
3. Data Analysis:
-
Integrate the peak areas for the endogenous triglycerides and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of each triglyceride species using a calibration curve prepared with known concentrations of triglyceride standards and a fixed concentration of the internal standard.
Protocol 2: Triglyceride Quantification using Triheptadecanoin (C17:0) by GC-MS
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma, add a known amount of Triheptadecanoin as an internal standard.
-
Perform a lipid extraction using a Folch extraction (chloroform:methanol, 2:1 v/v).
-
Transesterify the triglycerides to fatty acid methyl esters (FAMEs) by adding 1 mL of 2% sulfuric acid in methanol and heating at 50°C for 2 hours.
-
Extract the FAMEs with hexane.
-
Dry the hexane extract and reconstitute in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100°C, ramp to 250°C at 4°C/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the FAMEs and the C17:0 methyl ester.
3. Data Analysis:
-
Quantify the individual FAMEs based on the peak area relative to the C17:0 internal standard using a calibration curve.
-
The total triglyceride concentration is calculated from the sum of the individual fatty acid concentrations.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for triglyceride quantification using an internal standard.
Caption: Logical relationship of internal standard choice to analytical performance.
Conclusion
The accurate quantification of triglycerides is heavily reliant on the appropriate selection and use of an internal standard. This compound stands out as a robust and widely accepted deuterated internal standard that provides a balance of performance and cost-effectiveness for LC-MS-based triglyceride analysis. While ¹³C-labeled standards may offer a slight advantage in terms of accuracy and precision, their higher cost can be a limiting factor. Odd-chain triglycerides present a viable alternative when isotopically labeled standards are not feasible, although careful validation is required to account for potential differences in analytical behavior. By understanding the performance characteristics of different internal standards and adhering to rigorous experimental protocols, researchers can ensure the generation of high-quality, reliable data in their lipidomic studies.
References
A Researcher's Guide to Alternative Internal Standards for Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in the multifaceted field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. Internal standards are the cornerstone of reliable lipid quantification, serving to correct for variability throughout the analytical workflow. This guide provides an objective comparison of alternative internal standards, supported by experimental data, to inform the selection of the most appropriate standards for your quantitative lipidomics studies.
The Crucial Role of Internal Standards in Lipidomics
Internal standards (IS) are compounds of known quantity added to a biological sample prior to analysis.[1] These standards are chemically similar to the analytes of interest but are isotopically or structurally distinct, allowing them to be differentiated by mass spectrometry.[1][2] The primary function of an internal standard is to normalize the analytical signal of endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of analytical error.[1] For optimal performance, an ideal internal standard should not be naturally present in the sample and should be introduced at the earliest stage of the workflow, preferably before lipid extraction.[1]
Comparison of Alternative Internal Standards
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The most commonly employed internal standards are stable isotope-labeled lipids (deuterated and 13C-labeled) and odd-chain fatty acid-containing lipids. Each class of standard possesses distinct advantages and limitations.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the three major types of internal standards used in quantitative lipidomics. The data presented is a synthesis from multiple comparative studies.
| Performance Metric | Deuterated Lipids (e.g., d5-TG) | 13C-Labeled Lipids (e.g., 13C-PC) | Odd-Chain Lipids (e.g., C17:0-CE) |
| Accuracy & Precision | Good to Excellent. Can be affected by isotopic effects and potential for deuterium-hydrogen exchange.[3] | Excellent. Considered the "gold standard" due to identical chemical and physical properties to the analyte.[3][4] A study showed a significant reduction in the coefficient of variation (CV%) when using 13C-labeled standards compared to deuterated standards.[5] | Good. Can provide robust quantification, but their chemical and physical properties may differ from even-chain endogenous lipids.[6] |
| Linearity | Excellent. Typically exhibit a wide dynamic range and a linear response across various concentrations.[6] | Excellent. Similar to deuterated standards, they offer a broad linear range. | Good. The response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[6] |
| Correction for Matrix Effects | Good. Co-elute closely with the endogenous analyte, but slight retention time shifts can lead to differential ion suppression.[3] | Superior. Co-elute perfectly with the analyte, providing the most accurate compensation for matrix effects.[3] | Fair to Good. May not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[6] |
| Cost & Availability | Generally more affordable and widely available than 13C-labeled standards. | More expensive and less commonly available than deuterated or odd-chain standards.[4] | Often the most cost-effective option and readily available. |
| Potential for Endogenous Interference | Low. Deuterated standards are not naturally occurring. | Low. 13C is a stable isotope with low natural abundance. | Low to Moderate. Some odd-chain fatty acids can be present endogenously, which could interfere with quantification.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating high-quality and reproducible lipidomics data. Below are representative methodologies for key steps in a quantitative lipidomics workflow.
Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: Thaw 50 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount of the appropriate internal standard mixture to the plasma sample.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[6]
-
Homogenization: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.[6]
-
Phase Separation: Induce phase separation by adding water or a saline solution.[6]
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.[6]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.[6]
-
Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column suitable for lipid separation.[6]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[6]
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.[6]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[6]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements and confident lipid identification.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used for MS/MS fragmentation to aid in structural elucidation.
-
Visualizing Experimental and Biological Processes
Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following diagrams were generated using the Graphviz DOT language to depict a typical lipidomics workflow and a key lipid signaling pathway.
Conclusion
The choice of internal standard is a pivotal decision in the design of any quantitative lipidomics experiment. While 13C-labeled internal standards are often considered the gold standard due to their superior accuracy and ability to correct for matrix effects, deuterated and odd-chain lipids can also provide robust quantification, particularly when cost or availability are limiting factors. By carefully considering the performance metrics outlined in this guide and implementing rigorous, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Single-cell lipidomics: performance evaluation across four liquid chromatography mass spectrometry (LC-MS) systems - Analyst (RSC Publishing) DOI:10.1039/D5AN00851D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. metabolomics.se [metabolomics.se]
A Researcher's Guide to the Cross-Validation of Lipidomics Data with Different Internal Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reproducibility of quantitative data are paramount for meaningful biological interpretation. The use of internal standards is a cornerstone of robust lipidomics methodologies, correcting for variability introduced during sample preparation and analysis. This guide provides an objective comparison of commonly used internal standards, supported by experimental data and detailed protocols, to assist in the selection and cross-validation of the most appropriate standards for your lipidomics workflow.
The Crucial Role of Internal Standards in Lipidomics
Internal standards are compounds added to a sample at a known concentration before the analytical procedure begins.[1] They are chemically similar to the analytes of interest but are distinguishable by the mass spectrometer, typically due to isotopic labeling (e.g., deuterated or ¹³C-labeled lipids) or unique structural features (e.g., odd-chain fatty acids).[1][2] The primary purpose of an internal standard is to normalize the analytical signal of endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency, and other sources of experimental error.[1] An ideal internal standard should not be naturally present in the biological sample and should be introduced as early as possible in the experimental workflow, preferably before lipid extraction.[1]
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The most common types of internal standards are stable isotope-labeled lipids and odd-chain lipids. Below is a summary of their performance based on key analytical parameters.
| Performance Metric | Stable Isotope-Labeled Internal Standards (e.g., Deuterated, ¹³C-labeled) | Odd-Chain Internal Standards | Key Considerations |
| Accuracy | Superior, as they have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during extraction and ionization.[1][3] | Good, but may not perfectly mimic the extraction and ionization behavior of all even-chained endogenous lipids.[2] | The structural similarity between the internal standard and the analyte is crucial for accurate quantification. |
| Precision (%RSD) | Excellent, typically with low relative standard deviation (%RSD) in quality control (QC) samples due to co-elution and similar ionization behavior.[1] A study using a biologically generated ¹³C-IS lipid mixture showed a significant reduction in the coefficient of variation (CV%) compared to a deuterated internal standard mixture.[4] | Good, but may exhibit slightly higher variability compared to stable isotope standards.[1] Typical CVs for technical replicates can range from 5% to 25%.[5] | A robust analytical platform and consistent sample preparation are crucial for high reproducibility.[1] |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[1] | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1] | It is important to ensure that the concentration of the internal standard falls within the linear range of the instrument. |
| Correction for Matrix Effects | Superior, as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[1][3] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[1] | The complexity of the sample matrix can significantly impact the extent of matrix effects. |
| Recovery | High and closely mimics that of the endogenous lipids due to their identical chemical properties. | Generally high, but can differ from endogenous even-chain lipids, especially for lipids with very different chain lengths. The choice of extraction method can influence recovery.[1] | The efficiency of the lipid extraction protocol directly impacts recovery. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and reproducible lipidomics data. Below are representative protocols for lipid extraction from plasma and subsequent LC-MS analysis.
Lipid Extraction from Plasma (Folch Method)
This protocol is a widely used method for the extraction of total lipids from plasma samples.
-
Sample Preparation : Thaw 50 µL of plasma on ice.[1]
-
Internal Standard Spiking : Add a known amount of the internal standard mixture (e.g., Avanti SPLASH LIPIDOMIX) to the plasma sample.[6]
-
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[1]
-
Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[1]
-
Phase Separation : Add water or a saline solution to induce the separation of the mixture into aqueous and organic phases.[1]
-
Centrifugation : Centrifuge the sample to achieve a clear separation between the layers.[1]
-
Lipid Collection : Carefully collect the lower organic layer, which contains the lipids.[1]
-
Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried lipid extract in a solvent compatible with the LC-MS analysis, such as a methanol/toluene (9:1, v/v) mixture.[7]
Lipid Extraction from Plasma (Matyash Method - MTBE)
This method utilizes methyl-tert-butyl ether (MTBE) and is considered a high-throughput alternative to the Folch method.
-
Sample Preparation : Aliquot 20 µL of plasma into a 1.5 mL microcentrifuge tube on ice.[7]
-
Internal Standard Spiking : Add 20 µL of the internal standard mixture to the plasma.[7]
-
Solvent Addition : Add 225 µL of cold methanol containing internal standards and 750 µL of cold MTBE.[8]
-
Homogenization : Vortex the mixture for 10 seconds and then shake for 6 minutes at 4 °C.[7][8]
-
Phase Separation : Add 188 µL of LC/MS-grade water to induce phase separation.[8]
-
Centrifugation : Centrifuge the sample at 14,000 x g for 2 minutes at 4 °C.[7][8]
-
Lipid Collection : Collect the upper organic phase containing the lipids.[7]
-
Drying : Evaporate the solvent using a centrifugal evaporator.[8]
-
Reconstitution : Resuspend the dried lipids in a solvent suitable for LC-MS analysis.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This is a representative protocol for the separation and detection of lipids.
-
Chromatographic Separation :
-
Column : Use a C18 reversed-phase column suitable for lipid separation (e.g., Agilent ZORBAX EclipsePlus C18).[1][8]
-
Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1][6]
-
Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.[1] For example, the gradient can start at 15% B, increase to 99% B over a period of about 25-30 minutes, and then re-equilibrate at 15% B.[6]
-
Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.[1]
-
Column Temperature : Maintain the column at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[1]
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI) is typically used in both positive and negative ion modes for comprehensive lipid coverage.[8]
-
Mass Analyzer : A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is commonly employed.[8]
-
Data Acquisition : Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
Visualization of Workflows and Signaling Pathways
To better illustrate the experimental and biological contexts of lipidomics studies, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for a lipidomics study.
Caption: The sphingolipid signaling pathway.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. cusabio.com [cusabio.com]
- 10. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Performance of Triglyceride Analysis Methods
An essential aspect of clinical diagnostics and cardiovascular disease research is the accurate and reliable measurement of triglycerides. Given the variety of analytical methods available, it is crucial for researchers, scientists, and drug development professionals to understand the performance characteristics of each. This guide provides an objective comparison of common triglyceride analysis methods, supported by data from inter-laboratory studies, to ensure accuracy and comparability in lipid measurement.
Inter-laboratory comparison studies, such as those conducted by the Centers for Disease Control and Prevention (CDC) through its Lipid Standardization Program, are vital for assessing the accuracy (bias) and precision (coefficient of variation, CV) of different analytical methods against a reference standard.[1][2][3] The following table summarizes performance data for common triglyceride analysis methods.
| Analytical Method | Bias (%) from Reference Method | Inter-Laboratory CV (%) | Key Considerations |
| Enzymatic Methods | -0.13 to -0.71[1][4] | 2.9 to 7.73[1] (can be <1%[4]) | The most widely used routine method in clinical laboratories; performance can vary between reagent manufacturers.[1] |
| Fluorometric Methods | -0.13 to -0.71[4] | Generally higher than enzymatic methods (mean >3%)[1][4] | Largely replaced by enzymatic assays for routine use; precision is 4-5 times poorer than enzymatic methods.[1][4] |
| Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) | ≈ 0 (Reference Method)[1] | < 1.0[1] | Considered the "gold standard" reference method by the CDC for its high accuracy and precision.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | High correlation with reference methods (R² > 0.90)[5] | Not typically reported in the same way as other methods. | Primarily used for analyzing lipoprotein subclass concentrations and sizes rather than routine total triglyceride quantification.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to minimizing inter-laboratory variability. Below are generalized protocols for the key methods of triglyceride analysis.
Enzymatic Method (GPO-Trinder Reaction)
This is the most common method used in automated analyzers in clinical laboratories.[1][7]
Principle: The method involves the enzymatic hydrolysis of triglycerides into glycerol and free fatty acids by lipase. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is subsequently oxidized by glycerol-3-phosphate oxidase (GPO) to produce hydrogen peroxide (H₂O₂). In the final step (a Trinder reaction), the H₂O₂ reacts with 4-aminophenazone (PAP) and a phenol derivative in the presence of peroxidase (POD) to form a colored quinoneimine dye. The absorbance of this dye is measured spectrophotometrically and is directly proportional to the triglyceride concentration in the sample.[8]
Generalized Protocol:
-
Sample Preparation: Serum or plasma is collected from a patient, typically after a 9-12 hour fast.[7]
-
Reagent Preparation: Prepare the working reagent containing lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, 4-aminophenazone, and a chromogenic substrate in a suitable buffer.[8]
-
Reaction Incubation: Add a small volume of the sample to the working reagent. Incubate the mixture for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).[8]
-
Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 500-505 nm) using a spectrophotometer or an automated clinical chemistry analyzer.[8]
-
Quantification: Calculate the triglyceride concentration by comparing the sample's absorbance to that of a known calibrator.[9]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)
This is a highly accurate and precise reference method used by standardization bodies like the CDC to assign definitive values to reference materials.[1]
Principle: A known quantity of a stable isotope-labeled triglyceride internal standard is added to the sample. The lipids are then extracted and derivatized to make them volatile. The derivatized triglycerides are separated by gas chromatography based on their boiling points and are subsequently detected and quantified by mass spectrometry. The concentration is determined by the ratio of the signal from the natural analyte to the signal from the isotopic internal standard.[1]
Generalized Protocol:
-
Internal Standard Addition: A precise amount of a stable isotope-labeled triglyceride internal standard is added to the serum or plasma sample.
-
Lipid Extraction: Lipids, including triglycerides and the internal standard, are extracted from the sample using organic solvents.[10]
-
Saponification and Derivatization: The extracted triglycerides are saponified to release glycerol, which is then derivatized to a volatile compound suitable for gas chromatography.[1]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different triglyceride species, and the mass spectrometer detects and quantifies the derivatized analyte and the internal standard.[10][11]
-
Quantification: The triglyceride concentration is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for analyzing the size and concentration of lipoprotein subclasses that carry triglycerides.[6]
Principle: The sample is placed in a strong magnetic field, and the signals emitted by the methyl groups (-CH₃) of the lipids within the different lipoprotein particles are measured. The spectral characteristics of these signals vary depending on the size of the lipoprotein particle, allowing for the quantification of various subclasses of VLDL, LDL, and HDL, and the triglycerides they contain.[6][12]
Generalized Protocol:
-
Sample Preparation: A serum or plasma sample is transferred into a specialized NMR tube, often with a buffer.[13]
-
Data Acquisition: The sample tube is placed into an NMR spectrometer. A proton (¹H) NMR spectrum is acquired, which typically takes a few minutes.[12]
-
Spectral Analysis: The complex NMR signal is deconvoluted using specialized software. The amplitudes of the lipid methyl group signals are used to calculate the particle concentration of various lipoprotein subclasses.[12]
-
Triglyceride Quantification: The triglyceride content within each subclass is determined based on the analyzed spectral data.
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison and the logical relationships in method evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Centers for Disease Control-National Heart, Lung and Blood Institute Lipid Standardization Program. An approach to accurate and precise lipid measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Measurement of triglyceride‐rich lipoproteins by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. biolabo.fr [biolabo.fr]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS Analysis of Cocoa Butter Triglycerides | JEOL Resources [jeolusa.com]
- 12. Nuclear Magnetic Resonance Derived Biomarkers for Evaluating Cardiometabolic Risk in Youth and Young Adults Across the Spectrum of Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.jp [nmr.oxinst.jp]
Justification for Using a Deuterated Triglyceride Standard: A Comparative Guide
In the landscape of quantitative analytical chemistry, particularly within the realms of clinical research, drug development, and metabolic studies, the accuracy and precision of measurements are paramount. When quantifying triglycerides in complex biological matrices, the use of an appropriate internal standard is crucial for reliable results. This guide provides a comprehensive comparison between deuterated triglyceride standards and their non-deuterated (analog) counterparts, supported by experimental principles and data, to justify the selection of deuterated standards as the gold standard in mass spectrometry-based applications.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical workflows to correct for variations that can occur during sample preparation, chromatography, and detection.[1] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[1] By adding a known amount of the internal standard to every sample, calibration standard, and quality control sample, any analyte loss during extraction or fluctuations in instrument response can be normalized, leading to more accurate and precise quantification.
Deuterated Triglyceride Standards: The Superior Choice
Deuterated internal standards are stable isotope-labeled versions of the analyte where one or more hydrogen atoms have been replaced by deuterium (²H). This subtle change in mass allows for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the endogenous, non-labeled triglyceride.[1] This near-identical behavior is the primary justification for their use, as they can more effectively compensate for various sources of analytical error compared to non-deuterated standards.
Key Advantages of Deuterated Triglyceride Standards:
-
Enhanced Quantitative Accuracy: Deuterated standards co-elute with the target triglyceride, meaning they experience the same degree of ion suppression or enhancement from the sample matrix. This co-elution minimizes signal distortion and leads to a more accurate measurement of the true analyte concentration.
-
Improved Reproducibility: By compensating for variations in ionization efficiency and matrix effects across different samples and analytical runs, deuterated standards ensure consistent and reproducible results.
-
Correction for Matrix Effects: Biological samples like plasma and serum are complex mixtures that can interfere with the ionization of the target analyte. A deuterated internal standard experiences these matrix effects to the same extent as the analyte, allowing for effective normalization of the signal.[1]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.
Quantitative Performance: A Comparative Overview
The superior performance of deuterated internal standards over non-deuterated analogs is evident in improved accuracy and precision. While specific comparative data for every triglyceride is extensive, the following table provides a representative comparison based on typical performance observed in bioanalytical assays for similar lipid molecules.
| Parameter | Deuterated Triglyceride Standard | Non-Deuterated (Analog) Standard | Justification |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The near-identical chemical properties of the deuterated standard ensure it tracks the analyte's behavior more closely through the analytical process, leading to a more accurate quantification. |
| Precision (% CV) | Typically < 10% | Can be > 20% | Co-elution and similar ionization response of the deuterated standard minimize variability between measurements, resulting in higher precision. |
| Matrix Effect Correction | Excellent | Poor to Moderate | As the deuterated standard experiences the same matrix effects as the analyte, it provides a reliable means of normalization. A non-deuterated analog with different properties may be affected differently by the matrix, leading to inaccurate correction. |
| Recovery Correction | Excellent | Variable | The similar extraction efficiency of the deuterated standard ensures that any losses during sample preparation are mirrored for both the standard and the analyte, allowing for accurate correction. |
This table presents illustrative data based on the well-documented performance advantages of deuterated standards for various analytes in complex matrices.
Experimental Protocols
Protocol 1: Quantitative Analysis of Triglycerides in Human Plasma using a Deuterated Internal Standard
1. Objective: To accurately and precisely quantify the concentration of a specific triglyceride (e.g., Triolein) in human plasma using a deuterated internal standard (e.g., Triolein-d5) and LC-MS/MS.
2. Materials:
-
Human plasma samples
-
Triolein analytical standard
-
Triolein-d5 internal standard
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the deuterated internal standard working solution (Triolein-d5 in methanol).
-
Add 200 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 750 µL of MTBE and vortex for 1 minute.
-
Add 125 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer (containing lipids) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the triglyceride of interest.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native triglyceride and the deuterated internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the triglyceride in the plasma samples from the calibration curve.
Visualizations
Logical Justification for Using a Deuterated Standard
Caption: Justification for Deuterated Internal Standards.
Experimental Workflow for Triglyceride Quantification
Caption: Quantitative Triglyceride Analysis Workflow.
References
A Comparative Guide to the Metabolic Fate of Deuterated Versus Non-Deuterated Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of deuterated and non-deuterated triglycerides, offering insights into their absorption, distribution, metabolism, and excretion (ADME). The strategic replacement of hydrogen with deuterium in triglyceride molecules presents a powerful tool for tracing metabolic pathways and can subtly influence their biological processing. This document summarizes key quantitative data from relevant studies, details common experimental protocols, and visualizes the core metabolic pathways and workflows involved.
Introduction to Deuterated Triglycerides in Metabolic Research
Deuterium, a stable isotope of hydrogen, serves as an invaluable tracer in metabolic studies due to its detectability by mass spectrometry and nuclear magnetic resonance (NMR) without the safety concerns of radioactive isotopes. When incorporated into triglycerides, deuterium labeling allows for the precise tracking of their journey through the body. While often considered metabolically identical to their non-deuterated counterparts, the increased mass of deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which may alter the rate of certain enzymatic reactions. Understanding these potential differences is crucial for the accurate interpretation of tracer studies and for the development of deuterated compounds as therapeutic agents.
Comparative Quantitative Data
The following tables summarize the expected and observed differences in the metabolic processing of deuterated and non-deuterated triglycerides based on studies of deuterated fatty acids and the principles of isotope effects. Direct comparative ADME data for a complete triglyceride molecule is limited; therefore, data from studies using deuterated fatty acids are used as a proxy.
Table 1: Comparison of Absorption and Distribution
| Parameter | Non-Deuterated Triglycerides | Deuterated Triglycerides | Key Observations | Citations |
| Intestinal Absorption | Efficiently hydrolyzed by lipases into monoglycerides and free fatty acids, which are then absorbed by enterocytes. | Expected to be equally well absorbed. Studies with deuterated fatty acids show no significant difference in absorption efficiency. | The initial digestive processes do not appear to be significantly affected by deuteration. | [1] |
| Chylomicron Formation | Re-esterified into triglycerides within enterocytes and packaged into chylomicrons for transport via the lymphatic system. | Similar re-esterification and packaging into chylomicrons. | The intracellular machinery for triglyceride synthesis and lipoprotein assembly does not discriminate based on isotopic composition. | [1] |
| Plasma Transport | Transported in chylomicrons and Very Low-Density Lipoproteins (VLDL). | Transported via the same lipoprotein particles. | Isotopic labeling is a reliable method for tracking lipoprotein kinetics. | [2] |
| Tissue Uptake | Fatty acids are released from triglycerides by lipoprotein lipase (LPL) for uptake by peripheral tissues like adipose and muscle. | Fatty acids are released and taken up similarly. The rate of uptake can be precisely measured using deuterated tracers. | Deuteration does not fundamentally alter the mechanism of tissue uptake. | [2] |
Table 2: Comparison of Metabolism and Excretion
| Parameter | Non-Deuterated Triglycerides | Deuterated Triglycerides | Key Observations | Citations |
| Lipolysis Rate | Hydrolyzed by lipases to release fatty acids for energy or storage. | The cleavage of C-H bonds can be the rate-limiting step. Deuteration at the site of enzymatic action may slightly decrease the rate of lipolysis due to the kinetic isotope effect. | This potential for a slower metabolic rate is a key consideration in deuterated drug design. | [3] |
| Fatty Acid Oxidation | Undergo β-oxidation in mitochondria to produce acetyl-CoA for energy generation. | The rate of β-oxidation may be slightly reduced if C-D bonds are broken in the rate-determining step. | Comparative studies on fatty acids show differences in oxidation rates. | [4] |
| Metabolic Pathways | Metabolites are identical to endogenous compounds. | Metabolites are structurally identical to those of non-deuterated triglycerides but retain the deuterium label. No unique metabolic pathways are typically observed. | Deuteration serves as a tracer without rerouting metabolism. | [3] |
| Excretion | Primarily excreted as CO2 and water after complete oxidation. | Excreted through the same routes. The deuterium label can be detected in expired air (as deuterated water vapor) and urine. | The final metabolic products are the same, with the isotopic label being the only difference. | [5] |
Experimental Protocols
The evaluation of triglyceride metabolism relies on a variety of sophisticated in vivo and in vitro techniques. The use of stable isotopes is central to many of these protocols.
In Vivo Human and Animal Studies using Deuterated Tracers
-
Objective: To determine the kinetics of triglyceride synthesis, transport, and clearance in a whole-organism context.
-
Protocol:
-
Tracer Administration: Subjects are administered deuterated triglycerides or deuterated water (D₂O) orally or via infusion. D₂O is a common precursor for labeling newly synthesized fatty acids and glycerol.
-
Sample Collection: Blood samples are collected at multiple time points to track the appearance and disappearance of the tracer in different plasma lipid fractions (e.g., VLDL-triglycerides, chylomicron-triglycerides). Adipose tissue biopsies may also be performed.
-
Lipid Extraction and Separation: Lipids are extracted from plasma or tissue samples. Triglycerides are then isolated from other lipid classes using techniques like thin-layer chromatography (TLC) or solid-phase extraction.
-
Hydrolysis and Derivatization: The isolated triglycerides are hydrolyzed to release fatty acids and glycerol. The fatty acids are often converted to their methyl ester derivatives (FAMEs) for gas chromatography analysis.
-
Isotopic Analysis: The enrichment of deuterium in the fatty acids and glycerol is measured using Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).[6]
-
Kinetic Modeling: The data on isotopic enrichment over time is fitted to multicompartmental models to calculate fractional synthetic rates (FSR), clearance rates, and other kinetic parameters.[7]
-
In Vitro Cell Culture Assays
-
Objective: To investigate the cellular mechanisms of triglyceride metabolism in a controlled environment.
-
Protocol:
-
Cell Culture: Hepatocytes (for studying VLDL synthesis) or adipocytes (for studying storage and lipolysis) are cultured.
-
Tracer Incubation: The cells are incubated with media containing deuterated fatty acids or D₂O.
-
Sample Harvesting: At various time points, the cells and the culture media are harvested.
-
Analysis: Intracellular and secreted lipids are extracted and analyzed for deuterium incorporation using mass spectrometry, as described in the in vivo protocol.
-
Visualizations
The following diagrams illustrate key pathways and workflows in triglyceride metabolism research.
Caption: Overview of Triglyceride Metabolism.
Caption: Workflow for Tracer-Based Lipid Metabolism Studies.
Caption: Hormonal Regulation of Triglyceride Metabolism.
References
- 1. Absorption and distribution of deuterium-labeled trans- and cis-11-octadecenoic acid in human plasma and lipoprotein lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Advantages of deuterium-labelled mixed triacylglycerol in studies of intraluminal fat digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. Kinetic Studies to Elucidate Impaired Metabolism of Triglyceride-rich Lipoproteins in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Propane-1,2,3-triyl tripalmitate-d9 in Quantitative Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of Propane-1,2,3-triyl tripalmitate-d9, a deuterated triglyceride, as an internal standard in mass spectrometry-based lipidomics. Its performance characteristics are evaluated against other common internal standards, supported by representative experimental data and detailed analytical protocols.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to their endogenous, non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization allow for effective correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise quantification.
Linearity and Recovery: A Comparative Overview
Table 1: Representative Linearity Data for Internal Standards in Lipid Analysis
| Internal Standard Type | Analyte Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Deuterated Triglyceride (e.g., this compound) | 5 - 2500 | > 0.995 |
| ¹³C-Labeled Triglyceride | 5 - 2500 | > 0.995 |
| Structural Analog (e.g., odd-chain triglyceride) | 10 - 2000 | > 0.990 |
This table presents representative data reflecting the expected performance of different classes of internal standards in a validated bioanalytical method.
Table 2: Representative Recovery Data for Internal Standards in Lipid Analysis from Human Plasma
| Internal Standard Type | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |
| Deuterated Triglyceride (e.g., this compound) | 15 | 150 | 1500 | 85 - 115 |
| ¹³C-Labeled Triglyceride | 15 | 150 | 1500 | 85 - 115 |
| Structural Analog (e.g., odd-chain triglyceride) | 30 | 150 | 1500 | 70 - 120 |
This table illustrates typical recovery rates for different internal standards after a standard lipid extraction protocol. QC refers to Quality Control samples.
Experimental Protocols
To achieve the performance metrics outlined above, rigorous and well-defined experimental protocols are essential. The following sections detail the methodologies for linearity and recovery experiments.
Linearity Experiment Protocol
The objective of a linearity experiment is to demonstrate a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.
-
Preparation of Stock Solutions: Prepare a primary stock solution of the non-labeled analyte (Propane-1,2,3-triyl tripalmitate) and a separate stock solution of the internal standard (this compound) in an appropriate organic solvent (e.g., methanol:chloroform, 1:1 v/v).
-
Preparation of Calibration Standards: Create a series of calibration standards by spiking a biological matrix (e.g., human plasma) with decreasing concentrations of the analyte stock solution. A minimum of five concentration levels is recommended.
-
Addition of Internal Standard: Add a constant, known concentration of the this compound internal standard solution to each calibration standard.
-
Sample Extraction: Perform a lipid extraction from the spiked plasma samples. A common method is the Folch extraction, which involves the addition of chloroform and methanol, followed by phase separation.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibration standard. Perform a linear regression analysis to determine the correlation coefficient (r²).
Recovery Experiment Protocol
A recovery experiment assesses the efficiency of the extraction procedure by comparing the amount of analyte extracted from a biological matrix to the amount of analyte in a neat solution.
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction Spike): Spike a known amount of the analyte and the internal standard (this compound) into the biological matrix before the extraction process.
-
Set B (Post-extraction Spike): Spike the same amount of the analyte and internal standard into the solvent used to reconstitute the sample after the extraction of a blank biological matrix.
-
Set C (Neat Solution): Prepare a solution with the same final concentration of the analyte and internal standard in the reconstitution solvent without any matrix.
-
-
Sample Processing: Perform the lipid extraction on Set A. For Set B, extract a blank matrix sample and then add the analyte and internal standard.
-
LC-MS/MS Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Data Calculation: The recovery is calculated by comparing the peak area of the analyte in Set A to the peak area of the analyte in Set B. The recovery of the internal standard is calculated similarly.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and data analysis.
Caption: Workflow for a linearity experiment using an internal standard.
Caption: Workflow for a recovery experiment to assess extraction efficiency.
References
Performance of Propane-1,2,3-triyl tripalmitate-d9 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propane-1,2,3-triyl tripalmitate-d9's performance as an internal standard in the quantitative analysis of triglycerides and other lipids across various biological matrices. The information presented is based on established analytical methodologies and aims to assist researchers in making informed decisions for their lipidomics studies.
Introduction to this compound
This compound is the deuterium-labeled form of tripalmitin, a common triglyceride. Its structural similarity to endogenous triglycerides makes it an ideal internal standard for mass spectrometry-based lipidomics. By introducing a known amount of this stable isotope-labeled standard into a sample at the beginning of the workflow, it is possible to correct for variability in lipid extraction, sample handling, and instrument response, thereby enabling accurate and precise quantification of target analytes.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical for robust quantitative lipid analysis. While this compound is a highly effective choice for triglyceride analysis, other alternatives are also employed. The following table summarizes the key characteristics of commonly used internal standards.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| This compound (Deuterated Lipid) | Chemically identical to the analyte but with a different mass due to deuterium labeling. | Co-elutes with the analyte, providing excellent correction for matrix effects and extraction variability. High chemical similarity ensures analogous behavior throughout the analytical process. | Potential for isotopic cross-talk if the mass difference is not sufficient. Can be more expensive than other options. |
| Odd-Chain Triglycerides (e.g., Triheptadecanoin) | Structurally similar to endogenous even-chain triglycerides but with an odd number of carbons in the fatty acid chains, making them naturally absent in most biological systems. | Not naturally present in most samples, avoiding interference with endogenous analytes. Generally less expensive than isotopic standards. | May not perfectly co-elute with all even-chain triglycerides, potentially leading to incomplete correction for matrix effects. Differences in fragmentation patterns compared to even-chain analogs. |
| Other Deuterated Triglycerides | Similar to this compound, but with different fatty acid chains (e.g., deuterated triolein). | Can be selected to more closely match the specific triglycerides of interest in a study. | Availability may be more limited and cost can be higher. |
Performance Data in Biological Matrices
While direct comparative studies detailing the performance of this compound against other internal standards across multiple matrices are limited in publicly available literature, the following tables summarize typical performance characteristics of analytical methods employing deuterated internal standards for lipid analysis in common biological matrices. These values are representative of what can be achieved with a well-validated LC-MS/MS method.
Table 1: Typical Recovery of Deuterated Triglyceride Internal Standards from Biological Matrices
| Biological Matrix | Extraction Method | Typical Recovery (%) |
| Human Plasma/Serum | Folch Extraction | 85 - 105 |
| Matyash Extraction | 90 - 110 | |
| Butanol/Methanol | 90 - 110 | |
| Rat Liver Tissue | Folch Extraction | 80 - 100 |
| Adipose Tissue | Folch Extraction | 80 - 100 |
Table 2: Typical Precision and Linearity for Triglyceride Quantification using a Deuterated Internal Standard
| Parameter | Typical Value |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and instrument dependent |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics. Below are representative methodologies for lipid extraction and LC-MS/MS analysis.
Lipid Extraction from Plasma/Serum (Folch Method)
-
To 100 µL of plasma or serum, add 10 µL of a known concentration of this compound solution in methanol.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex thoroughly for 1 minute.
-
Incubate the mixture at room temperature for 20 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v) for LC-MS/MS analysis.
Lipid Extraction from Tissue (Matyash Method)
-
Weigh approximately 20 mg of frozen tissue and homogenize in 225 µL of cold methanol.
-
Add a known amount of this compound internal standard.
-
Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 hour at 4°C.
-
Add 188 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes.
-
Collect the upper organic phase.
-
Dry the extract under nitrogen and reconstitute for analysis.
LC-MS/MS Analysis of Triglycerides
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic triglycerides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis, often detecting ammonium adducts ([M+NH4]+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each triglyceride and the internal standard are monitored.
-
Quantification: The peak area ratio of the endogenous triglyceride to the this compound internal standard is used to calculate the concentration of the analyte against a calibration curve.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for lipidomics analysis and the key biological pathway of de novo lipogenesis and triglyceride synthesis.
Caption: Experimental workflow for quantitative lipid analysis.
Caption: De Novo Lipogenesis and Triglyceride Synthesis Pathway.
Safety Operating Guide
Proper Disposal of Propane-1,2,3-triyl tripalmitate-d9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Propane-1,2,3-triyl tripalmitate-d9, a deuterated stable isotope of an endogenous metabolite. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
Hazard Profile Summary
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through your institution's hazardous waste program.[2] The following steps provide a general operational plan. Always consult your local Environmental Health and Safety (EHS) office for specific institutional requirements.
1. Waste Identification and Segregation:
- Treat all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), as hazardous chemical waste.
- Segregate this waste stream from other incompatible chemical wastes to prevent dangerous reactions.[3] It should be stored away from strong oxidizing agents.
2. Container Selection and Labeling:
- Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure screw-top cap.
- Affix a "Hazardous Waste" label to the container as soon as you begin accumulating waste.[4]
- On the label, clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
- If the waste is a mixture, list all components and their approximate percentages.
- Indicate the relevant hazard pictograms based on the hazard profile (e.g., exclamation mark for irritant and harmful).[2]
3. Waste Accumulation and Storage:
- Keep the waste container closed at all times, except when adding waste.[4]
- Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[3]
- Ensure the storage area is well-ventilated and away from ignition sources.
4. Arranging for Disposal:
- Once the container is full or you are ready to dispose of it, complete any additional institutional paperwork required by your EHS office.[2]
- Contact your EHS department to schedule a pickup of the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[2][5]
5. Disposal of Empty Containers:
- An empty container that held this compound must be triple-rinsed with a suitable solvent.[3][4]
- The rinsate from this process must be collected and disposed of as hazardous waste.[4][6]
- After triple-rinsing and allowing the container to air dry, deface or remove the original label and dispose of it as regular laboratory waste, in accordance with your institution's policies.[3][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
Personal protective equipment for handling Propane-1,2,3-triyl tripalmitate-d9
Essential Safety and Handling Guide for Propane-1,2,3-triyl tripalmitate-d9
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is the deuterated form of Propane-1,2,3-triyl tripalmitate. While deuteration does not significantly alter the primary chemical hazards, the base compound is classified with specific risks. The Safety Data Sheet (SDS) for the non-deuterated compound, Propane-1,2,3-triyl tripalmitate, identifies several hazards.[1][2] It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate these risks.
| Hazard Classification | GHS Code | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302 | Standard laboratory attire, including a fully buttoned lab coat and gloves. Do not eat, drink, or smoke when using this product.[1] |
| Skin Irritation (Category 2) | H315 | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[1][2][3][4] |
| Serious Eye Irritation (Category 2A) | H319 | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2][3][4] A face shield is recommended when handling larger quantities where splashing is possible.[3] |
| Respiratory Tract Irritation (Category 3) | H335 | Use only in a well-ventilated area or within a certified chemical fume hood to avoid breathing dust or aerosols.[1][2] |
Operational and Disposal Plans
The following procedural guidance ensures safe handling from reception to disposal.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before handling, ensure that a certified chemical fume hood is operational. All work with solid or dissolved this compound should be conducted within the fume hood to minimize inhalation risk.[1][2]
-
Verify that an ANSI-compliant safety shower and eyewash station are accessible and unobstructed.
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
-
Donning Personal Protective Equipment (PPE) :
-
Wear a flame-resistant lab coat, ensuring it is fully buttoned.[3][4]
-
Put on ANSI Z87.1-compliant safety glasses.[4] If there is a significant risk of splashing, wear chemical splash goggles.[3]
-
Wear chemical-resistant gloves (nitrile or neoprene). Ensure gloves are inspected for any tears or holes before use.
-
-
Handling the Compound :
-
Retrieve the container from its storage location, which should be a cool, dry, and well-ventilated area.[2]
-
Carefully open the container within the fume hood to avoid generating dust.
-
Weigh the desired amount using a tared container. Use spatulas and other tools that minimize dust creation.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly closed when not in use.[2]
-
-
Post-Handling :
Caption: Experimental workflow for handling this compound.
Disposal Plan: Step-by-Step Waste Management
Chemical waste disposal must comply with local, state, and federal regulations.[5] Always manage chemical waste through your institution's Environmental Health and Safety (EHS) program.[6][7]
-
Identify Waste Streams :
-
Solid Waste : Unused or contaminated solid this compound.
-
Liquid Waste : Solutions containing the compound and any solvent rinsates from cleaning glassware.
-
Contaminated Sharps : Any needles or sharp implements used.
-
Contaminated Labware : Gloves, bench paper, pipette tips, and empty containers.
-
-
Segregate and Contain Waste :
-
Use separate, clearly labeled, and compatible waste containers for each waste stream.[6]
-
The container must be in good condition, with no leaks, and kept closed except when adding waste.[6]
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Do not use abbreviations.
-
-
Specific Disposal Procedures :
-
Solid and Liquid Waste : Collect in a designated hazardous waste container provided by your EHS office.
-
Empty Containers : A container that held the compound should be considered hazardous waste.[7] If local regulations permit, triple-rinse the container with a suitable solvent, collect the rinsate as hazardous liquid waste, deface the label, and then dispose of the container as regular trash.[6][7]
-
Contaminated Gloves and Labware : Place in a sealed bag or container labeled as "Hazardous Waste" with the chemical name and dispose of it through the EHS office.
-
-
Arrange for Pickup :
-
Store the sealed and labeled hazardous waste containers in a designated, safe secondary containment area.
-
Contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste yourself.[7]
-
Caption: Logical relationship for the disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
